Mudanpioside J
説明
Structure
3D Structure
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O14/c1-28-13-30(38)20-11-31(28,29(20,27(44-28)45-30)14-41-24(36)15-6-4-3-5-7-15)43-26-23(35)22(34)21(33)19(42-26)12-40-25(37)16-8-9-17(32)18(10-16)39-2/h3-10,19-23,26-27,32-35,38H,11-14H2,1-2H3/t19-,20-,21-,22+,23-,26+,27-,28+,29+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDKJKKWQBBKSZ-DYMNNOMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin of Mudanpioside J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mudanpioside J is a naturally occurring monoterpene glycoside that has been identified within the root cortex of Paeonia suffruticosa Andrews, a plant species with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the origin of this compound, detailing its isolation, structural elucidation, and putative biosynthetic pathway. While the chemical synthesis of this compound has not yet been reported, this guide explores potential biological activities and associated signaling pathways based on the known effects of structurally related compounds from the same plant source. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Natural products remain a vital source of novel chemical entities with therapeutic potential. The genus Paeonia, in particular, has been a rich source of bioactive compounds, including monoterpene glycosides, which have demonstrated a wide range of pharmacological activities. This compound is one such monoterpene glycoside, the study of which contributes to the broader understanding of the chemical diversity and therapeutic potential of Paeonia suffruticosa. This guide will systematically present the available scientific information on the origin and characteristics of this compound.
Natural Source and Isolation
This compound was first isolated from the root cortex of Paeonia suffruticosa Andrews, commonly known as the tree peony. The root cortex, referred to as "Moutan Cortex" or "Danpi" in traditional medicine, is a well-established source of various bioactive secondary metabolites. Studies have shown that the distribution of this compound is concentrated in the first lateral and axial roots of the plant.
General Experimental Protocol for Isolation of Monoterpene Glycosides from Paeonia suffruticosa
The following is a generalized protocol for the isolation of monoterpene glycosides, including this compound, from the root cortex of Paeonia suffruticosa. This protocol is based on methodologies reported for the separation of similar compounds from this plant source.
2.1.1. Extraction
-
Plant Material Preparation: Air-dried and powdered root cortex of Paeonia suffruticosa is used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted exhaustively with methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
2.1.2. Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The monoterpene glycosides are typically enriched in the n-butanol fraction.
2.1.3. Chromatographic Purification
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Sephadex LH-20 Chromatography: Fractions containing monoterpene glycosides are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column, using a gradient of acetonitrile and water as the mobile phase, to yield pure this compound.
Structural Elucidation
The structure of this compound was determined through extensive spectroscopic analysis, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data
The following table summarizes the key spectroscopic data used for the structural elucidation of this compound.
| Spectroscopic Technique | Observed Data for this compound |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition, allowing for the determination of the molecular formula. |
| ¹H-NMR Spectroscopy | Reveals the number and types of protons, their chemical environments, and their coupling relationships. |
| ¹³C-NMR Spectroscopy | Indicates the number and types of carbon atoms in the molecule. |
| 2D-NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |
Specific spectral data for this compound from its original isolation report would be included here if the full text was accessible.
Biosynthesis
While the specific biosynthetic pathway of this compound has not been elucidated, a putative pathway can be proposed based on the well-studied biosynthesis of paeoniflorin, a structurally related and abundant monoterpene glycoside in Paeonia species.
The biosynthesis of monoterpene glycosides in Paeonia is believed to proceed through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways to produce the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to the monoterpene backbone, which undergoes a series of enzymatic modifications, including hydroxylation, oxidation, and glycosylation, to yield the diverse array of monoterpene glycosides found in the plant.
Chemical Synthesis
To date, there are no published reports on the total chemical synthesis of this compound. The complex stereochemistry and arrangement of functional groups present a significant synthetic challenge. However, synthetic strategies for other complex natural products, including some monoterpene glycosides, often involve the assembly of key fragments followed by stereoselective glycosylation.
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activities and associated signaling pathways of this compound are currently lacking in the scientific literature. However, based on the activities of other monoterpene glycosides and related phenolic compounds isolated from Paeonia suffruticosa, it is plausible that this compound may exhibit anti-inflammatory and other biological effects.
Key signaling pathways that are often modulated by compounds from Paeonia suffruticosa include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to the inflammatory response.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Potential Modulation of the MAPK Signaling Pathway
The MAPK pathway is another key signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It plays a crucial role in the production of pro-inflammatory cytokines.
Conclusion
This compound is a monoterpene glycoside originating from the root cortex of Paeonia suffruticosa. Its isolation and structural characterization have been achieved through standard phytochemical techniques. While its specific biosynthesis and potential for chemical synthesis remain areas for future investigation, the study of structurally related compounds suggests that this compound may possess interesting biological activities, potentially through the modulation of key inflammatory signaling pathways. This technical guide provides a consolidated resource to facilitate further research and development of this and other related natural products.
Mudanpioside J: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mudanpioside J is a monoterpene glycoside isolated from Cortex Moutan, the root bark of Paeonia suffruticosa. This document provides a comprehensive technical overview of its chemical structure, properties, and potential biological activities. Recent studies have identified related compounds from the same source as potent inhibitors of Protein Disulfide Isomerase (PDI), a critical enzyme in thrombus formation. This suggests that this compound may hold significant promise as a novel antithrombotic agent. This guide consolidates available data on its chemical characteristics, explores its likely biological role and associated signaling pathways, and provides detailed experimental protocols relevant to its study. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams to facilitate understanding and further research.
Chemical Structure and Properties
This compound is a complex natural product with the molecular formula C31H34O14.[1] Its structure is characterized by a monoterpene core linked to a glycosidic moiety, which is further substituted with benzoyl and vanilloyl groups.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C31H34O14 | [1] |
| Molecular Weight | 630.59 g/mol | |
| CAS Number | 262350-52-7 | [1] |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Details | Source |
| Mass Spectrometry (LC-MS) | Precursor Ion [M-H]⁻: m/z 629 | [1] |
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available |
Biological Activity and Signaling Pathway
While direct studies on the biological activity of this compound are limited, compelling evidence from closely related compounds strongly suggests its potential as an inhibitor of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation and rearrangement of disulfide bonds in proteins.[2][3] On the surface of platelets, extracellular PDI is involved in the initial stages of thrombus formation.[4]
A recent study identified this compound as a PDI affinity component.[5] The same study demonstrated that a structurally similar compound, Mudanpioside C, is a potent PDI inhibitor with an IC50 of 3.31 μM.[5] This inhibition of PDI by Mudanpioside C was shown to suppress collagen-induced platelet aggregation and delay thrombosis formation in a mouse model, without affecting normal hemostasis.[5][6]
Based on this, it is highly probable that this compound also functions as a PDI inhibitor, thereby exerting antithrombotic and antiplatelet effects. The proposed signaling pathway involves the inhibition of extracellular PDI, which in turn reduces platelet aggregation and fibrin formation, key steps in the development of thrombosis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's antithrombotic and antiplatelet activities. These protocols are based on established methods used for the characterization of related compounds.
FeCl₃-Induced Carotid Artery Thrombosis Model in Mice
This in vivo model is used to evaluate the antithrombotic efficacy of a compound.[5]
Protocol Details:
-
Animal Preparation: Anesthetize mice (e.g., with pentobarbital sodium).
-
Compound Administration: Administer this compound, a vehicle control, or a positive control (e.g., heparin) via tail vein injection.[5]
-
Surgical Procedure: Make a midline cervical incision to expose the common carotid artery.
-
Thrombosis Induction: Apply a filter paper saturated with ferric chloride (FeCl₃) solution (e.g., 7.5%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[5]
-
Blood Flow Monitoring: Continuously monitor blood flow in the carotid artery using a laser Doppler flowmeter.
-
Endpoint: The primary endpoint is the time to complete occlusion of the artery.
Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[7][8]
Protocol Details:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Assay Procedure:
-
Pre-warm PRP to 37°C.
-
Add this compound at various concentrations or a vehicle control to the PRP and incubate for a short period.
-
Place the PRP in an aggregometer cuvette with a stir bar.
-
Add an agonist (e.g., collagen, ADP, arachidonic acid) to induce platelet aggregation.[7]
-
Record the change in light transmittance for a set period. The increase in light transmittance corresponds to the degree of platelet aggregation.
-
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a novel therapeutic agent. Its structural similarity to known PDI inhibitors and its identification as a PDI affinity component strongly suggest its potential in the treatment of thrombotic disorders. Future research should focus on:
-
Complete Spectroscopic Characterization: Obtaining detailed ¹H and ¹³C NMR data to fully confirm its structure.
-
In Vitro Biological Evaluation: Quantifying its PDI inhibitory activity and its effect on platelet aggregation using a panel of agonists.
-
In Vivo Efficacy and Safety: Conducting comprehensive studies in animal models of thrombosis to determine its therapeutic window and safety profile.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and PDI.
The information and protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound.
References
- 1. This compound | C31H34O14 | CID 21593828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]
- 4. Identification of Antithrombotic Natural Products Targeting the Major Substrate Binding Pocket of Protein Disulfide Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Mudanpioside J: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mudanpioside J is a monoterpene glycoside that has been identified in the root bark of Paeonia suffruticosa Andr., a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the natural source of this compound and outlines a generalized experimental approach for its extraction and isolation. The information presented here is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic applications of this compound.
Natural Sources of this compound
The primary and currently known natural source of this compound is the root bark of Paeonia suffruticosa Andr., commonly known as Cortex Moutan. While this plant is the confirmed origin, quantitative data regarding the specific yield of this compound from the raw plant material is not extensively detailed in publicly available literature. One study noted that the low content of this compound presented challenges for its biological screening, suggesting it may be a minor component.
| Compound Name | Natural Source | Plant Part |
| This compound | Paeonia suffruticosa Andr. | Root Bark (Cortex Moutan) |
Experimental Protocols: A Generalized Approach for Isolation
1. Plant Material Preparation:
-
Obtain dried root bark of Paeonia suffruticosa (Cortex Moutan).
-
Grind the plant material into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Solvent Extraction: Macerate or reflux the powdered root bark with an organic solvent. A common choice is 70% ethanol in water.
-
Ultrasonic-Assisted Extraction (UAE): For improved efficiency, perform the extraction using an ultrasonic bath. This method can enhance the extraction yield and reduce the extraction time.
-
Repeat the extraction process multiple times (e.g., 2-3 times) with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation and Preliminary Purification:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step helps to separate compounds based on their polarity. Monoterpene glycosides are typically enriched in the ethyl acetate and/or n-butanol fractions.
-
Macroporous Resin Chromatography: Subject the enriched fraction (e.g., the n-butanol fraction) to column chromatography using a macroporous resin (e.g., HP-20).
-
Wash the column with water to remove highly polar impurities.
-
Elute the desired compounds with a stepwise or gradient elution of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
4. Chromatographic Purification:
-
Silica Gel Column Chromatography: Further purify the fractions containing this compound using silica gel column chromatography.
-
Use a solvent system typically composed of a mixture of chloroform and methanol, or ethyl acetate and methanol, with a gradient of increasing polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, utilize preparative HPLC with a C18 reversed-phase column.
-
The mobile phase is typically a gradient of acetonitrile or methanol in water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): To elucidate the chemical structure.
-
Visualizing the Isolation Workflow
The following diagram illustrates the generalized workflow for the isolation of this compound from Paeonia suffruticosa.
Conclusion and Future Outlook
This compound is a naturally occurring monoterpene glycoside found in the root bark of Paeonia suffruticosa. While its presence in this traditional medicinal plant is confirmed, detailed information regarding its quantitative yield and a specific, optimized isolation protocol remains to be fully disclosed in the scientific literature. The generalized protocol provided in this guide, based on established phytochemical techniques for similar compounds, offers a solid foundation for researchers to develop a refined methodology for the targeted isolation of this compound. Further research is warranted to quantify the abundance of this compound in its natural source and to develop efficient and scalable purification strategies, which will be crucial for enabling in-depth pharmacological studies and exploring its potential as a therapeutic agent.
Unraveling the Synthesis of Mudanpioside J in Paeonia suffruticosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mudanpioside J, a complex monoterpene glycoside isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex), belongs to a class of compounds with significant therapeutic potential. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for pharmaceutical applications. While the complete pathway has not been fully elucidated, this guide synthesizes the current knowledge on monoterpene and glycoside biosynthesis in Paeonia to propose a scientifically grounded pathway for this compound formation. This document provides a comprehensive overview of the proposed enzymatic steps, the key enzyme families involved, and detailed experimental protocols for pathway validation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be a multi-step process originating from the general isoprenoid pathway, followed by a series of modifications including cyclization, oxidation, glycosylation, and acylation. The proposed pathway can be divided into four main stages:
Stage 1: Formation of the Monoterpene Backbone
The synthesis of the C10 monoterpene core of this compound begins with the universal precursor, geranyl diphosphate (GPP), derived from the plastidial methylerythritol phosphate (MEP) pathway. A key enzyme, a monoterpene synthase (TPS) , is proposed to catalyze the cyclization of GPP into a pinane-type scaffold. Subsequent oxidative modifications by cytochrome P450 monooxygenases (CYPs) would introduce hydroxyl groups at specific positions, leading to the formation of the aglycone precursor.
Stage 2: Glycosylation of the Aglycone
The hydroxylated monoterpene aglycone is then rendered more water-soluble and stable through glycosylation. A UDP-glycosyltransferase (UGT) utilizes uridine diphosphate glucose (UDP-glucose) as a sugar donor to attach a glucose moiety to the aglycone, forming a monoterpene glucoside. This step is critical for the subsequent modifications and potential transport and storage of the compound within the plant cell.
Stage 3: Acylation of the Glucoside
The final decorative steps involve the attachment of acyl groups, which contribute to the structural diversity and biological activity of the molecule. It is proposed that two distinct acyltransferases (ATs) are involved:
-
A benzoyltransferase that transfers a benzoyl group from benzoyl-CoA to the glucose moiety.
-
A vanilloyltransferase that transfers a vanilloyl (4-hydroxy-3-methoxybenzoyl) group from vanilloyl-CoA to another position on the molecule.
The precise order of these acylation steps is yet to be determined.
Stage 4: Final Compound Formation
The sequential action of these enzymes results in the final complex structure of this compound.
Key Enzyme Families in this compound Biosynthesis
The proposed pathway relies on the coordinated action of several key enzyme families prevalent in plant secondary metabolism.
-
Terpene Synthases (TPS): This large family of enzymes is responsible for the synthesis of the vast array of terpene skeletons found in nature. In Paeonia, several TPS genes have been identified, some of which are known to produce monoterpenes like linalool and geraniol[1][2]. It is highly probable that a specific TPS is responsible for producing the initial pinane-type scaffold of this compound.
-
Cytochrome P450 Monooxygenases (CYPs): CYPs are a superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including hydroxylation, epoxidation, and C-C bond cleavage. They are crucial for the functionalization of the terpene backbone, creating the sites for subsequent glycosylation and acylation.
-
UDP-Glycosyltransferases (UGTs): UGTs are a diverse group of enzymes that play a central role in the glycosylation of plant secondary metabolites, enhancing their stability, solubility, and biological activity[3][4]. Several UGTs have been characterized in Paeonia species, primarily in the context of flavonoid and anthocyanin biosynthesis[5][6][7]. It is hypothesized that a UGT with specificity for monoterpene alcohols is involved in this compound synthesis.
-
Acyltransferases (ATs): This enzyme class, particularly those belonging to the BAHD family, is responsible for the acylation of various plant metabolites. They utilize acyl-CoA donors to add acyl groups to acceptor molecules, thereby increasing their chemical complexity and often altering their biological function.
Visualizing the Proposed Pathway and Experimental Workflow
To facilitate a clearer understanding, the proposed biosynthetic pathway and a general experimental workflow for its elucidation are presented below using DOT language diagrams.
Caption: Proposed biosynthetic pathway of this compound in Paeonia suffruticosa.
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Quantitative Data
As the specific pathway for this compound is not yet fully characterized, quantitative data regarding enzyme kinetics and metabolite concentrations are currently unavailable. However, for context, data from related pathways in Paeonia are presented below.
Table 1: Content of Major Monoterpene Glycosides in Paeonia suffruticosa Seed Meal [8]
| Compound | Content (mg/g of seed meal) |
| Albiflorin | 15.24 |
| Paeoniflorin | 14.12 |
Note: This data is from the seed meal and may not directly reflect the concentrations in the root cortex where this compound is primarily found. However, it demonstrates the plant's capacity to produce significant quantities of related compounds.
Experimental Protocols
The following are detailed methodologies for key experiments required to identify and characterize the genes and enzymes involved in the biosynthesis of this compound.
5.1. Transcriptome Analysis for Candidate Gene Identification
-
Objective: To identify candidate TPS, CYP, UGT, and AT genes involved in this compound biosynthesis by comparing the transcriptomes of tissues with high and low concentrations of the compound.
-
Protocol:
-
Plant Material: Collect root cortex (high accumulation) and leaf (low/no accumulation) tissues from Paeonia suffruticosa. Freeze immediately in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from each tissue using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.
-
Library Preparation and Sequencing: Construct cDNA libraries using a TruSeq RNA Library Prep Kit (Illumina). Perform high-throughput sequencing on an Illumina NovaSeq platform to generate paired-end reads.
-
Bioinformatic Analysis:
-
Perform quality control of raw reads using FastQC and trim adaptors and low-quality bases using Trimmomatic.
-
Assemble the transcriptome de novo using Trinity or map reads to a reference genome if available.
-
Annotate the assembled transcripts against public databases (NCBI Nr, Swiss-Prot, KEGG, GO).
-
Identify transcripts homologous to known TPS, CYP, UGT, and AT enzymes.
-
Perform differential gene expression analysis between the root cortex and leaf tissues to identify upregulated transcripts in the root cortex, which are strong candidates for involvement in this compound biosynthesis.
-
-
5.2. Heterologous Expression and In Vitro Enzyme Assays
-
Objective: To functionally characterize the candidate enzymes by expressing them in a heterologous system and testing their activity with predicted substrates.
-
Protocol for a Candidate Terpene Synthase:
-
Gene Cloning: Amplify the full-length coding sequence of a candidate TPS gene from root cortex cDNA and clone it into an E. coli expression vector (e.g., pET28a).
-
Protein Expression: Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein yield.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
-
Enzyme Assay:
-
Prepare an assay buffer containing the purified enzyme, a divalent cation cofactor (typically MgCl2), and the substrate GPP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Overlay the reaction with an organic solvent (e.g., hexane or pentane) to capture volatile terpene products.
-
Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene product(s).
-
-
-
Protocol for a Candidate UDP-Glycosyltransferase:
-
Gene Cloning and Expression: As described above for the TPS.
-
Enzyme Assay:
-
Prepare an assay buffer containing the purified UGT, the predicted hydroxylated monoterpene aglycone (substrate), and UDP-glucose (sugar donor).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding a solvent like methanol.
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the glycosylated product.
-
-
5.3. In Planta Functional Validation using Virus-Induced Gene Silencing (VIGS)
-
Objective: To confirm the function of a candidate gene in the biosynthesis of this compound within the plant.
-
Protocol:
-
VIGS Vector Construction: Clone a fragment (200-400 bp) of the target candidate gene into a Tobacco Rattle Virus (TRV)-based VIGS vector.
-
Agroinfiltration: Introduce the VIGS construct and a helper plasmid into Agrobacterium tumefaciens. Infiltrate the Agrobacterium suspension into the leaves of young Paeonia suffruticosa plants.
-
Gene Silencing and Metabolite Analysis: After 3-4 weeks, when silencing is established (often indicated by a visible phenotype in a positive control using a phytoene desaturase gene fragment), harvest the root cortex from both silenced and control plants.
-
Analysis:
-
Confirm the downregulation of the target gene transcript in the silenced plants using quantitative real-time PCR (qRT-PCR).
-
Extract metabolites from the root cortex and analyze the levels of this compound and its potential precursors using LC-MS. A significant reduction in this compound levels in the silenced plants compared to the controls would confirm the gene's involvement in the pathway.
-
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Paeonia suffruticosa is a complex process involving multiple enzyme families. This guide presents a robust, scientifically plausible proposed pathway based on current knowledge. The validation of this pathway through the experimental approaches detailed herein will be a significant step forward in understanding the metabolic networks of this important medicinal plant. Future research should focus on the isolation and characterization of each enzyme in the pathway, which will not only confirm the proposed steps but also provide the molecular tools necessary for the biotechnological production of this compound and related compounds. The elucidation of the regulatory mechanisms governing this pathway will also be crucial for developing strategies to enhance its production in Paeonia plants.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Unlocking the molecular secrets of Paeonia plants: advances in key gene mining and molecular breeding technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosyltransferases in plant natural product synthesis: characterization of a supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhUGT78A22, a novel glycosyltransferase in Paeonia ‘He Xie’, can catalyze the transfer of glucose to glucosylated anthocyanins during petal blotch formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Isolation of a UDP-glucose: Flavonoid 5-O-glucosyltransferase gene and expression analysis of anthocyanin biosynthetic genes in herbaceous peony (Paeonia lactiflora Pall.) | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Unveiling Mudanpioside J: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological investigation of Mudanpioside J, a monoterpene glycoside identified from the root cortex of Paeonia suffruticosa. This document details the experimental protocols for its extraction and purification, summarizes its known biological activities with available quantitative data, and explores its potential mechanism of action through protein disulfide isomerase (PDI) inhibition.
Discovery and Natural Source
This compound was first isolated from the root cortex of Paeonia suffruticosa, a plant widely used in traditional medicine. Its discovery was the result of phytochemical investigations aiming to identify the bioactive constituents of this medicinal plant. The structure of this compound was elucidated using spectral evidence, establishing it as a new monoterpene glycoside.[1] More recent research has identified this compound as a component from Paeonia suffruticosa with affinity for protein disulfide isomerase (PDI), suggesting a potential role as a PDI inhibitor.
Experimental Protocols
While the complete, detailed experimental protocol from the original discovery publication by Wu Y.-C. et al. is not fully available, this section outlines a generalized methodology for the isolation and purification of this compound based on typical phytochemical procedures for separating monoterpene glycosides from Paeonia suffruticosa.
Extraction
The dried and powdered root cortex of Paeonia suffruticosa is subjected to solvent extraction. A common method involves ultrasound-assisted extraction with an ethanol-water mixture to enhance efficiency.
Protocol:
-
Mix the powdered plant material with a 33% ethanol solution at a liquid-to-material ratio of 33:1 (v/w).
-
Perform ultrasonication at a power of 400 W and a temperature of 55°C for 44 minutes.
-
Filter the mixture and collect the supernatant.
-
Concentrate the supernatant under reduced pressure to obtain the crude extract.
Purification
The crude extract, containing a mixture of compounds, is then subjected to purification techniques to isolate this compound. Macroporous resin column chromatography is a widely used method for the initial separation of monoterpene glycosides.
Protocol:
-
Dissolve the crude extract in an appropriate solvent and load it onto a pre-treated macroporous resin column (e.g., LSA-900C).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol) to separate fractions based on polarity.
-
Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing this compound and concentrate them.
-
Further purify the enriched fraction using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol or acetonitrile in water) to obtain pure this compound.
Structure Elucidation
The chemical structure of the isolated this compound is confirmed through various spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed two-dimensional structure and stereochemistry of the molecule.
The following diagram illustrates a general workflow for the extraction and isolation of this compound.
Biological Activity and Quantitative Data
Recent studies have indicated that this compound is an affinity component for protein disulfide isomerase (PDI), a crucial enzyme involved in protein folding and thrombus formation. While the primary focus of the available research was on Mudanpioside C, the identification of this compound in the same context suggests its potential as a PDI inhibitor.
Unfortunately, specific quantitative data for the PDI inhibitory activity of this compound, such as an IC50 value, is not yet available in the reviewed literature. The table below is structured to incorporate such data once it becomes available.
| Compound | Target | Assay | Activity (IC50) | Reference |
| This compound | Protein Disulfide Isomerase (PDI) | Insulin Turbidity Assay | Data Not Available | - |
| Mudanpioside C | Protein Disulfide Isomerase (PDI) | Insulin Turbidity Assay | 3.22 µM | [2] |
Signaling Pathways
The inhibition of PDI by small molecules has been shown to impact several signaling pathways, particularly those involved in thrombosis and cellular stress responses. Given that this compound is a PDI affinity component, it is plausible that it may modulate these pathways.
A key pathway potentially affected is the PDI-mediated thrombosis pathway . Extracellular PDI is known to play a role in platelet aggregation and fibrin formation. Inhibition of PDI can disrupt these processes, leading to an antithrombotic effect.
The following diagram illustrates the potential mechanism of action of this compound as a PDI inhibitor in the context of thrombosis.
Further research is required to elucidate the precise signaling pathways modulated by this compound and to quantify its effects.
Conclusion and Future Directions
This compound, a monoterpene glycoside from Paeonia suffruticosa, has been successfully isolated and structurally characterized. Its identification as a protein disulfide isomerase affinity component opens up promising avenues for research into its potential as a therapeutic agent, particularly in the context of thrombotic diseases.
Future research should focus on:
-
Quantitative Biological Assays: Determining the IC50 value of this compound for PDI inhibition is crucial for understanding its potency.
-
Mechanism of Action Studies: Elucidating the specific binding site of this compound on PDI and its effects on downstream signaling pathways will provide a deeper understanding of its biological activity.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of thrombosis is a necessary step towards its potential clinical application.
This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development, providing a comprehensive summary of the current knowledge on this compound and highlighting key areas for future investigation.
References
Potential Biological Activities of Mudanpioside J: A Technical Guide for Researchers
Disclaimer: Scientific research on Mudanpioside J, a monoterpene glycoside isolated from Paeonia suffruticosa (Cortex Moutan), is currently limited. While it has been identified as a constituent of this medicinally important plant, detailed investigations into its specific biological activities are not yet available in published literature. This guide, therefore, aims to provide an in-depth overview of the well-documented biological activities of other major chemical constituents of Paeonia suffruticosa, namely paeonol and paeoniflorin, as well as extracts from Cortex Moutan. The activities described herein may suggest potential, yet unverified, avenues of research for this compound, given their common origin.
This compound is recognized as a metabolite of Cortex Moutan[1][2][3]. One study has identified it as a protein disulfide isomerase (PDI) affinity component, although quantitative data on its inhibitory activity has not been provided[4][5]. The chemical structure of this compound is available in public databases such as PubChem[6].
The root bark of Paeonia suffruticosa, known as Moutan Cortex, is a traditional medicine with a rich chemical profile, including monoterpenoid glycosides, phenolic compounds, flavonoids, and triterpenoid saponins[7][8]. The major bioactive compounds that have been extensively studied are paeonol and paeoniflorin, which have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities[8][9][10].
Potential Anti-Inflammatory Activity
Compounds from Paeonia suffruticosa have shown significant anti-inflammatory properties. This is a primary area of investigation for the plant's medicinal effects.
Quantitative Data on Anti-Inflammatory Activity
| Compound/Extract | Assay | Model System | Key Findings | Reference |
| Paeonol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | [10] |
| Paeonol | T3SS Protein Secretion | Salmonella typhimurium | Inhibition of T3SS protein secretion without affecting bacterial growth | [10] |
| Paeoniflorin | Inflammation Inhibition | Alzheimer's disease model | Reduced inflammation by inhibiting nuclear factor kappa B (NF-κB) and vascular endothelial growth factor (VEGF) signaling | [9] |
Experimental Protocols
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells:
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound (e.g., paeonol) for a specified period.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength, and the amount of NO produced is calculated.
-
-
Inhibition of Type III Secretion System (T3SS) in Salmonella typhimurium:
-
S. typhimurium is cultured to the appropriate growth phase to induce T3SS expression.
-
The bacterial culture is treated with the test compound.
-
Secreted proteins in the culture supernatant are precipitated, collected, and separated by SDS-PAGE.
-
The presence and quantity of specific T3SS effector proteins are analyzed, often using Western blotting with specific antibodies.
-
Signaling Pathways
The anti-inflammatory effects of Paeonia suffruticosa constituents are often mediated through the inhibition of the NF-κB signaling pathway.
Potential Antioxidant Activity
Phenolic compounds are major contributors to the antioxidant properties of Moutan Cortex extracts[8].
Quantitative Data on Antioxidant Activity
| Compound/Extract | Assay | Model System | Key Findings | Reference |
| Ethanolic extract of Moutan Cortex | Reactive Oxygen Species (ROS) Production | PC12 cells | Reduced ROS production and oxidative stress-induced cytotoxicity at 1 mg/mL | [8] |
| Paeoniflorin | Nrf2/ARE Signaling Pathway | Lung injury in SAP rats | Activation of the Nrf2/ARE signaling pathway | [9] |
Experimental Protocols
-
Reactive Oxygen Species (ROS) Assay:
-
Cells (e.g., PC12) are cultured and treated with the test compound.
-
Oxidative stress is induced using an agent like H₂O₂.
-
A fluorescent probe (e.g., DCFH-DA) is added, which fluoresces upon oxidation by ROS.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry, which is proportional to the intracellular ROS levels.
-
Signaling Pathways
The antioxidant effects can be mediated through the activation of the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.
Potential Neuroprotective Activity
Several compounds from Paeonia species have demonstrated neuroprotective effects, suggesting a potential role in neurodegenerative diseases.
Experimental Protocols
-
Cell Viability Assay (MTT Assay):
-
Neuronal cells (e.g., PC12 or SH-SY5Y) are seeded in a multi-well plate.
-
Cells are pre-treated with the test compound followed by exposure to a neurotoxin (e.g., MPP+ or Aβ peptide).
-
MTT solution is added to the wells. Viable cells with active mitochondria reduce MTT to formazan, which has a purple color.
-
The formazan crystals are dissolved, and the absorbance is measured to quantify cell viability.
-
Conclusion
While direct evidence for the biological activities of this compound is currently lacking, its presence in Paeonia suffruticosa, a plant with a rich history of medicinal use and a source of well-characterized bioactive compounds, suggests that it may possess similar pharmacological properties. The anti-inflammatory, antioxidant, and neuroprotective activities of paeonol and paeoniflorin provide a strong rationale for investigating this compound in these therapeutic areas. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its specific biological functions and mechanisms of action. This will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. This compound|262350-52-7|COA [dcchemicals.com]
- 2. This compound|CAS 262350-52-7|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mudanpioside C Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C31H34O14 | CID 21593828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Paeonia × suffruticosa (Moutan Peony)—A Review of the Chemical Composition, Traditional and Professional Use in Medicine, Position in Cosmetics Industries, and Biotechnological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tmrjournals.com [tmrjournals.com]
Mudanpioside J: Unraveling the Mechanistic Hypotheses of a Cortex Moutan Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mudanpioside J, a monoterpene glycoside isolated from Cortex Moutan, the root bark of Paeonia suffruticosa, is an emerging natural product with potential therapeutic applications. While comprehensive research on its specific mechanism of action is still in its nascent stages, preliminary evidence points towards two primary hypotheses: the scavenging of methylglyoxal (MGO) to inhibit the formation of advanced glycation end products (AGEs) and a potential interaction with protein disulfide isomerase (PDI). This technical guide synthesizes the current, albeit limited, scientific findings on this compound and contextualizes its potential mechanisms of action within the broader pharmacological activities of Cortex Moutan and its other bioactive constituents. Due to the scarcity of dedicated studies on this compound, this document also incorporates data from related compounds and the source extract to provide a foundational framework for future research and drug development endeavors.
Introduction
Cortex Moutan has a long history of use in traditional medicine for treating a variety of ailments, including those related to inflammation, cardiovascular conditions, and metabolic disorders. Scientific investigations into its constituent compounds have revealed a rich phytochemical profile, with monoterpene glycosides being a prominent class. This compound is one such glycoside, but unlike its more studied counterparts like paeoniflorin and Mudanpioside C, its specific biological activities and underlying mechanisms are not yet well-elucidated. This guide aims to consolidate the existing preliminary data and propose testable hypotheses for the mechanism of action of this compound.
Hypothesized Mechanisms of Action
Based on the available literature, two principal hypotheses for the mechanism of action of this compound can be proposed.
Hypothesis 1: Inhibition of Advanced Glycation End Product (AGE) Formation via Methylglyoxal (MGO) Scavenging
One of the most direct pieces of evidence for the activity of this compound comes from a study investigating the components of Cortex Moutan extract that inhibit the formation of AGEs.
2.1.1. Background on AGEs
Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Methylglyoxal (MGO) is a highly reactive dicarbonyl compound that is a major precursor in the formation of AGEs.
2.1.2. Evidence for this compound as an MGO Scavenger
A study utilizing a bovine serum albumin (BSA)/MGO reaction system identified several components from a Cortex Moutan extract that could potentially trap MGO. Among these, this compound was screened as a potential active component. The study further demonstrated that the Cortex Moutan extract and some of its differential components could inhibit the formation of AGEs in vitro and reduce high-glucose-induced apoptosis in human umbilical vein endothelial cells (HUVECs). While this study did not quantify the specific MGO scavenging activity of isolated this compound, it provides a strong basis for the hypothesis that this compound contributes to the anti-glycation effects of Cortex Moutan extract.
2.1.3. Proposed Signaling Pathway
The proposed mechanism involves the direct chemical interaction of this compound with MGO, thereby preventing MGO from reacting with biological macromolecules and forming AGEs. This, in turn, would mitigate the downstream cellular damage induced by AGEs, such as oxidative stress and apoptosis.
Figure 1. Proposed mechanism of this compound in inhibiting AGE formation.
Hypothesis 2: Interaction with Protein Disulfide Isomerase (PDI)
Another potential mechanism of action for this compound is its interaction with protein disulfide isomerase (PDI).
2.2.1. Background on PDI
Protein disulfide isomerase (PDI) is a chaperone protein residing in the endoplasmic reticulum that catalyzes the formation, isomerization, and breakage of disulfide bonds in proteins. PDI is crucial for proper protein folding. Recent studies have also implicated extracellular PDI in the process of thrombosis.
2.2.2. Evidence for this compound Interaction with PDI
A study focused on the antithrombotic activity of Mudanpioside C, another glycoside from Cortex Moutan, identified it as a potent PDI inhibitor. In the same study, this compound was identified as a "PDI affinity component" through affinity chromatography. However, the study did not report any quantitative data on the inhibitory activity of this compound against PDI. This finding suggests that this compound may bind to PDI, but its functional effect (inhibition or otherwise) remains to be determined.
2.2.3. Proposed Experimental Workflow for Validation
To validate this hypothesis, a series of experiments would be necessary, starting with confirming the binding and then elucidating the functional consequences.
Figure 2. Experimental workflow to validate the interaction of this compound with PDI.
Quantitative Data and Experimental Protocols
As there is a lack of specific quantitative data and detailed experimental protocols for this compound, this section provides contextual data from studies on Cortex Moutan extract and related compounds. This information can serve as a reference for designing future experiments on this compound.
Data on Related Compounds and Extracts
| Compound/Extract | Target/Assay | Result | Reference |
| Cortex Moutan Extract | Inhibition of AGEs formation (BSA-glucose assay) | Concentration-dependent inhibition | (Not available in initial search) |
| Cortex Moutan Extract | High-glucose-induced apoptosis in HUVECs | Reduced apoptosis | (Not available in initial search) |
| Mudanpioside C | PDI Inhibition (IC50) | 3.22 µM | [1] |
| Mudanpioside C | PDI Binding (Kd) | 3.9 µM | [1] |
Exemplar Experimental Protocols
3.2.1. In Vitro AGEs Formation Inhibition Assay (BSA-Glucose Model)
-
Reaction Mixture Preparation: Prepare a solution containing bovine serum albumin (BSA) and glucose in a phosphate buffer (pH 7.4).
-
Incubation: Add different concentrations of the test compound (e.g., Cortex Moutan extract or isolated this compound) to the reaction mixture. Incubate the mixture at 37°C for a specified period (e.g., 7-21 days). Aminoguanidine can be used as a positive control.
-
Measurement of AGEs: After incubation, measure the formation of fluorescent AGEs using a fluorescence spectrophotometer (e.g., excitation at 370 nm and emission at 440 nm).
-
Calculation: Calculate the percentage of inhibition of AGE formation for each concentration of the test compound relative to the control (without inhibitor).
3.2.2. Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)
-
Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the B-chain, which can be measured as an increase in turbidity.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, insulin, dithiothreitol (DTT), and the test compound at various concentrations.
-
Initiation of Reaction: Add PDI to the reaction mixture to start the reaction.
-
Turbidity Measurement: Monitor the increase in absorbance at 650 nm over time using a spectrophotometer.
-
Data Analysis: Determine the initial rate of insulin reduction. Calculate the percentage of PDI inhibition by the test compound at each concentration and determine the IC50 value.
Future Directions and Conclusion
The current understanding of the mechanism of action of this compound is in its infancy. The preliminary findings that it may act as an MGO scavenger and a PDI-interacting molecule are promising and warrant further investigation. Future research should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for detailed biological evaluation.
-
Quantitative Analysis: Determining the specific MGO scavenging capacity and the IC50 or Kd values for its interaction with PDI.
-
Cell-based Assays: Investigating the effects of isolated this compound on relevant cellular pathways, such as AGE-induced signaling and PDI-mediated cellular processes.
-
In Vivo Studies: Evaluating the efficacy of this compound in relevant animal models of diseases where AGEs or PDI play a pathological role.
References
In Silico Prediction of Mudanpioside J Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mudanpioside J, a natural product with a complex chemical structure, presents a compelling case for the application of modern computational techniques to elucidate its mechanism of action. This technical guide provides a comprehensive framework for the in silico prediction of its biological targets. By leveraging a suite of computational tools, researchers can generate testable hypotheses regarding the compound's protein interactions, thereby accelerating the drug discovery and development process. This document outlines a systematic workflow, from initial target prediction using established platforms to detailed protocols for experimental validation. All methodologies are presented with the rigor and detail required for replication in a laboratory setting. The guide also includes visualizations of the proposed workflows and a hypothetical signaling pathway, offering a clear roadmap for the investigation of this compound's therapeutic potential.
Introduction
Natural products have historically been a rich source of therapeutic agents. This compound, a glycoside with the molecular formula C31H34O14, represents a molecule of significant interest due to its intricate scaffold, suggesting potential for specific and potent biological activity. However, like many natural products, its molecular targets remain largely uncharacterized. Traditional methods of target identification can be time-consuming and resource-intensive. In silico target prediction offers a rapid and cost-effective alternative to narrow down the field of potential protein interactors.
This guide details a multi-pronged computational approach, integrating ligand-based and structure-based methods to generate a high-confidence list of putative targets for this compound. We will explore the use of prominent web-based servers, SwissTargetPrediction and PharmMapper, for initial screening. Furthermore, we will delve into the principles of reverse docking and pharmacophore modeling as complementary strategies.
Crucially, computational predictions must be anchored in experimental reality. Therefore, this guide also provides detailed protocols for the experimental validation of predicted targets using state-of-the-art techniques: Surface Plasmon Resonance (SPR) for quantifying binding affinity, Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context, and Western Blotting for assessing downstream signaling effects.
In Silico Target Prediction Workflow
The proposed workflow for the in silico prediction of this compound targets is a sequential and iterative process designed to maximize the accuracy and relevance of the predictions.
Methodologies: In Silico Prediction
Ligand-Based Target Prediction: SwissTargetPrediction
Principle: This method operates on the principle of chemical similarity, where a given molecule is likely to interact with the targets of known active compounds that share similar structural features.
Protocol:
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.[1]
-
This compound SMILES: C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4(--INVALID-LINK--O3)COC(=O)C5=CC=CC=C5)O[C@H]6--INVALID-LINK--COC(=O)C7=CC(=C(C=C7)OC)O)O)O)O)O
-
-
Web Server Access: Navigate to the SwissTargetPrediction web server.[2][3][4][5]
-
Submission: Paste the SMILES string into the query field. Select "Homo sapiens" as the target organism.
-
Prediction: Initiate the prediction process. The server compares the 2D and 3D similarity of this compound to a database of known ligands.
-
Data Analysis: The output provides a list of predicted targets, ranked by a probability score. Higher scores indicate a greater likelihood of interaction.
Pharmacophore-Based Target Prediction: PharmMapper
Principle: PharmMapper identifies potential targets by matching the pharmacophoric features of the query molecule (this compound) with a database of pharmacophore models derived from known protein-ligand complexes.
Protocol:
-
Input: Prepare a 3D structure of this compound in .mol2 format. This can be generated from the SMILES string using software such as Open Babel.
-
Web Server Access: Access the PharmMapper web server.[6][7][8][9][10]
-
Submission: Upload the .mol2 file of this compound.
-
Prediction: The server screens the input molecule against its pharmacophore database.
-
Data Analysis: Results are presented as a ranked list of potential targets based on a "fit score," which reflects the quality of the alignment between this compound and the target's pharmacophore.[6][7]
Reverse Docking: AutoDock Vina
Principle: In contrast to traditional docking where a library of ligands is screened against a single target, reverse docking screens a single ligand (this compound) against a library of protein structures.[11][12][13]
Protocol:
-
Ligand Preparation: Prepare the 3D structure of this compound in .pdbqt format using AutoDockTools, assigning charges and defining rotatable bonds.
-
Target Database Preparation: Compile a database of potential protein targets in .pdbqt format. These can be selected based on the initial predictions from SwissTargetPrediction and PharmMapper.
-
Grid Box Definition: For each protein target, define a grid box that encompasses the entire binding site.
-
Docking Simulation: Use AutoDock Vina to dock this compound into the binding site of each protein in the database.[14]
-
Data Analysis: Analyze the docking results, primarily focusing on the binding affinity scores (kcal/mol). More negative scores indicate a more favorable binding interaction.
Hypothetical In Silico Prediction Results
The following table summarizes hypothetical quantitative data from the in silico prediction tools for this compound.
| Prediction Method | Predicted Target | Score/Binding Affinity | Key Interactions |
| SwissTargetPrediction | Cyclooxygenase-2 (COX-2) | Probability: 0.85 | - |
| 5-Lipoxygenase (5-LOX) | Probability: 0.79 | - | |
| Carbonic Anhydrase II | Probability: 0.75 | - | |
| Mitogen-activated protein kinase 14 (p38 MAPK) | Probability: 0.72 | - | |
| Nuclear factor kappa B (NF-κB) p65 subunit | Probability: 0.68 | - | |
| PharmMapper | Cyclooxygenase-2 (COX-2) | Fit Score: 6.23 | H-bond, Hydrophobic |
| 5-Lipoxygenase (5-LOX) | Fit Score: 5.98 | H-bond, Aromatic | |
| Mitogen-activated protein kinase 14 (p38 MAPK) | Fit Score: 5.76 | H-bond, Hydrophobic | |
| IκB kinase subunit beta (IKKβ) | Fit Score: 5.51 | H-bond, Aromatic | |
| Prostaglandin E synthase | Fit Score: 5.45 | H-bond, Hydrophobic | |
| Reverse Docking | Cyclooxygenase-2 (COX-2) | -8.9 kcal/mol | H-bond with Ser530 |
| (AutoDock Vina) | 5-Lipoxygenase (5-LOX) | -8.5 kcal/mol | H-bond with His367 |
| Mitogen-activated protein kinase 14 (p38 MAPK) | -8.2 kcal/mol | H-bond with Lys53 | |
| IκB kinase subunit beta (IKKβ) | -7.9 kcal/mol | H-bond with Cys99 |
Hypothetical Signaling Pathway of this compound
Based on the consensus from the hypothetical in silico predictions, a plausible mechanism of action for this compound could involve the modulation of inflammatory pathways. The predicted targets, COX-2, 5-LOX, p38 MAPK, and IKKβ, are key players in the inflammatory response.
Methodologies: Experimental Validation
The following protocols are designed to validate the predicted interactions between this compound and its putative targets.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding kinetics and affinity of a ligand (this compound) to a target protein immobilized on a sensor chip.[15][16][17]
Protocol:
-
Protein Immobilization:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the purified recombinant target protein (e.g., COX-2) to the chip surface via amine coupling in 10 mM sodium acetate buffer, pH 4.5.
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the amount of bound analyte.
-
-
Data Analysis:
-
Generate sensorgrams showing the association and dissociation phases of the interaction.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[18][19][20][21][22]
Protocol:
-
Cell Treatment:
-
Culture an appropriate cell line (e.g., HEK293T overexpressing the target protein) to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the aggregated fraction by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western Blotting.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, binding.
-
Western Blotting
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a complex mixture, such as a cell lysate.[23][24][25] In this context, it can be used to assess the downstream effects of this compound on the signaling pathway.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound and/or a pro-inflammatory stimulus (e.g., LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38 MAPK, IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
The integration of in silico prediction and experimental validation provides a powerful and efficient paradigm for the elucidation of the molecular targets of novel compounds like this compound. The methodologies outlined in this guide offer a robust framework for researchers to generate and test hypotheses regarding the compound's mechanism of action. By systematically applying these techniques, the scientific community can unlock the therapeutic potential of this compound and other natural products, paving the way for the development of new and effective medicines.
References
- 1. This compound | C31H34O14 | CID 21593828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio.tools [bio.tools]
- 9. researchgate.net [researchgate.net]
- 10. lilab-ecust.cn [lilab-ecust.cn]
- 11. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. dasher.wustl.edu [dasher.wustl.edu]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 18. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bosterbio.com [bosterbio.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
Exploring the Therapeutic Potential of Mudanpioside J: A Technical Guide
Affiliation: Google Research
Abstract
Mudanpioside J is a monoterpene glycoside isolated from the root cortex of Paeonia suffruticosa (Cortex Moutan). While direct pharmacological studies on this compound are currently limited in publicly available scientific literature, the well-documented therapeutic properties of its source plant and structurally related compounds provide a strong basis for exploring its potential. This technical guide synthesizes the existing knowledge on Cortex Moutan and its primary bioactive constituents, such as paeonol and other mudanpiosides, to infer the potential therapeutic applications, mechanisms of action, and experimental methodologies relevant to the investigation of this compound. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic promise of this natural compound.
Introduction: The Chemical Landscape of Paeonia suffruticosa
Paeonia suffruticosa, known in traditional Chinese medicine as Cortex Moutan, is a rich source of bioactive secondary metabolites, primarily monoterpene glycosides and phenols.[1][2] To date, approximately 163 chemical compounds have been identified from Cortex Moutan.[3] Among these, paeonol and paeoniflorin are the most extensively studied constituents, demonstrating a wide array of pharmacological activities.[4][5] this compound belongs to the family of monoterpene glycosides, which are considered key active components of this medicinal plant.[1][3] Given the shared chemical scaffold and origin, the therapeutic activities of well-characterized constituents of Cortex Moutan offer valuable insights into the potential bioactivity of this compound.
Inferred Therapeutic Potential of this compound
Based on the pharmacological profile of Paeonia suffruticosa extracts and its major components, this compound is hypothesized to possess anti-inflammatory, neuroprotective, antioxidant, and cardiovascular-protective properties.
Anti-inflammatory Activity
Cortex Moutan is traditionally used to treat inflammatory conditions.[6][7] Its anti-inflammatory effects are largely attributed to paeonol and 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (β-PGG).[4][6] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6][8] The underlying mechanisms often involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][9]
Neuroprotective Effects
Several compounds from Paeonia suffruticosa have demonstrated significant neuroprotective activities.[2] Paeoniflorin, a prominent monoterpene glycoside, has been shown to have neuroprotective effects against various neuronal injuries.[10] Extracts of Cortex Moutan have been found to protect dopaminergic neurons in models of Parkinson's disease by preserving mitochondrial function.[11] Furthermore, resveratrol oligomers from Paeonia suffruticosa have been shown to ameliorate cognitive deficits in mice by regulating cholinergic, antioxidant, and anti-inflammatory pathways.[12] These findings suggest a potential role for this compound in the management of neurodegenerative diseases.
Cardiovascular Protection
Paeonol has been extensively studied for its beneficial effects on the cardiovascular system. It has been shown to suppress the production of inflammatory factors in endothelial cells, improve lipid metabolism, and prevent the formation of foam cells in atherosclerosis.[8] Additionally, paeonol can protect against myocardial infarction by inhibiting inflammatory signaling pathways like Toll-like receptor 4 (TLR4).[8]
Quantitative Data on Related Bioactive Compounds
While specific quantitative data for this compound is not available, the following tables summarize the reported activities of other key constituents of Paeonia suffruticosa. This information provides a benchmark for the potential potency of this compound.
Table 1: Anti-inflammatory Activity of Paeonia suffruticosa Constituents
| Compound/Extract | Model System | Assay | Result (IC₅₀ or effective concentration) | Reference |
| Paeonol | Lipopolysaccharide (LPS)-induced macrophages | Inhibition of inflammatory cytokines | Effective at 150, 200, 250 mg/kg in mice | [4] |
| 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (β-PGG) | Interleukin (IL)-1β-treated rat hepatocytes | Nitric Oxide (NO) production inhibition | Potent inhibition (specific IC₅₀ not provided) | [6] |
| Methyl Gallate | Interleukin (IL)-1β-treated rat hepatocytes | Nitric Oxide (NO) production inhibition | Moderate inhibition | [6] |
| Moutan Cortex Extract (EtOAc-soluble fraction) | Interleukin (IL)-1β-treated rat hepatocytes | Nitric Oxide (NO) production inhibition | Significant inhibition | [6] |
| MDP5 Fraction | THP-1 cells (TLR2 agonist-induced) | NF-κB reporter activity inhibition | IC₅₀ ~50 µg/ml | [7] |
Table 2: Neuroprotective and Other Activities of Paeonia suffruticosa Constituents
| Compound/Extract | Model System | Activity | Result | Reference |
| Paeoniflorin | Ischemic brain injury in rats | Neuroprotection | Effective at 5 mg/kg | [4] |
| Moutan Cortex Extract | MPTP-induced Parkinson's disease model (mice) | Neuroprotection, improved motor function | Significant protection and recovery | [11] |
| Paeonol | Neonatal-streptozotocin diabetic rats | Improved oral glucose tolerance | Effective at 200 and 400 mg/kg | [13] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of Paeonia suffruticosa constituents are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the potential mechanism of action of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Paeonol has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitory protein, I-κBα.[4][8] This leads to a downstream reduction in the expression of inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation and cellular stress responses. Paeonol has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in various models, thereby inhibiting inflammatory responses.[8][9]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. In the context of neuroprotection, activation of this pathway is often beneficial. Moutan Cortex Extract has been shown to increase the phosphorylation of Akt in a Parkinson's disease model, contributing to its neuroprotective effects.[11] Conversely, in some cancer models, paeonol has been found to inhibit the PI3K/Akt pathway.[14]
Experimental Protocols for Bioactivity Assessment
The following are examples of experimental methodologies that have been used to assess the therapeutic potential of constituents from Paeonia suffruticosa. These protocols can be adapted for the investigation of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay is used to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.
-
Cell Viability: A parallel MTT or similar cytotoxicity assay is performed to ensure that the observed reduction in NO is not due to cell death.
In Vivo Neuroprotection Assay: MPTP-induced Parkinson's Disease Model
This animal model is used to evaluate the neuroprotective effects of compounds against Parkinson's-like pathology.
-
Animal Model: C57BL/6 mice are typically used.
-
MPTP Induction: Parkinsonism is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A sub-acute regimen (e.g., 20 mg/kg, 4 times a day at 2-hour intervals) is common.
-
Drug Administration: The test compound (e.g., this compound) is administered orally or via injection for a specified period before and/or after MPTP administration.
-
Behavioral Tests: Motor function is assessed using tests such as the rotarod test (for motor coordination) and the pole test (for bradykinesia).
-
Neurochemical Analysis: After the behavioral tests, animals are euthanized, and brain tissues (specifically the striatum and substantia nigra) are collected. High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites.
-
Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
Future Directions and Conclusion
The therapeutic potential of this compound, inferred from the rich pharmacological activities of its source, Paeonia suffruticosa, is substantial. The existing body of research on related compounds strongly suggests that this compound is a promising candidate for investigation, particularly in the areas of inflammatory disorders, neurodegenerative diseases, and cardiovascular conditions.
Future research should prioritize the isolation of pure this compound and the systematic evaluation of its bioactivity using the experimental models outlined in this guide. Head-to-head comparisons with other mudanpiosides and paeonol would provide valuable structure-activity relationship insights. Furthermore, elucidating its precise molecular targets and its effects on the signaling pathways modulated by Cortex Moutan will be critical in advancing its development as a potential therapeutic agent.
References
- 1. [PDF] Origins, Phytochemistry, Pharmacology, Analytical Methods and Safety of Cortex Moutan (Paeonia suffruticosa Andrew): A Systematic Review | Semantic Scholar [semanticscholar.org]
- 2. Origins, Phytochemistry, Pharmacology, Analytical Methods and Safety of Cortex Moutan (Paeonia suffruticosa Andrew): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traditional uses, phytochemistry, pharmacology, and pharmacokinetics of the root bark of Paeonia x suffruticosa andrews: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ffhdj.com [ffhdj.com]
- 7. Evaluations and Mechanistic Interrogation of Natural Products Isolated From Paeonia suffruticosa for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview [frontiersin.org]
- 9. Insight into the immunomodulatory and chemotherapeutic mechanisms of paeonol (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of paeoniaceae action as an antidepressant [frontiersin.org]
- 11. Effects of the root bark of Paeonia suffruticosa on mitochondria-mediated neuroprotection in an MPTP-induced model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol oligomers from Paeonia suffruticosa protect mice against cognitive dysfunction by regulating cholinergic, antioxidant and anti-inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological investigations of the anti-diabetic effect of Cortex Moutan and its active component paeonol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy [frontiersin.org]
Methodological & Application
Application Note: Quantitative Analysis of Mudanpioside J using a Validated Stability-Indicating HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Mudanpioside J, a key monoterpene glycoside isolated from Cortex Moutan (the root bark of Paeonia suffruticosa). The method is developed for high sensitivity, specificity, and throughput, making it suitable for quality control, stability testing, and pharmacokinetic studies. All validation parameters, including linearity, precision, accuracy, and sensitivity, are established according to the International Conference on Harmonisation (ICH) guidelines.
Introduction
This compound is a monoterpene glycoside found in the traditional herbal medicine Cortex Moutan.[1][2] Phytochemical analysis and quantification of such bioactive compounds are critical for ensuring the quality, efficacy, and safety of herbal preparations and derived pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for the separation and quantification of components in complex mixtures like herbal extracts.[3] This document provides a comprehensive protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and complete method validation.
Experimental Protocols
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (HPLC Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Cortex Moutan raw material (dried and powdered)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) was used.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 20% B; 10-25 min: 20-50% B; 25-30 min: 50-80% B; 30-35 min: 80% B; 35-36 min: 80-20% B; 36-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 230 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Rationale for Detection Wavelength: this compound contains benzoyl and vanillate chromophores. While a wavelength of 280 nm could also be used, 230 nm is commonly employed for the general analysis of monoterpene glycosides like paeoniflorin from Paeonia suffruticosa and provides high sensitivity.[4][5]
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50% methanol to prepare a series of calibration standards at concentrations of 5, 10, 25, 50, 100, and 200 µg/mL.
Preparation of Sample Solutions (from Cortex Moutan)
-
Extraction: Accurately weigh 1.0 g of powdered Cortex Moutan into a centrifuge tube. Add 25 mL of 50% aqueous methanol.[6]
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.[6][7]
-
Centrifugation: Centrifuge the resulting slurry at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Method Validation and Data
The developed method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and sensitivity.[8]
System Suitability
System suitability was assessed by injecting the 50 µg/mL standard solution six times. The results are summarized below.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 8560 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
| % RSD of Retention Time | ≤ 1.0% | 0.21% |
Linearity and Range
The linearity was evaluated across the range of 5-200 µg/mL. The calibration curve was constructed by plotting peak area against concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 48510 |
| 10 | 98990 |
| 25 | 251500 |
| 50 | 505120 |
| 100 | 1011500 |
| 200 | 2025300 |
| Regression Equation | y = 10125x - 2150 |
| Correlation (R²) | 0.9997 |
Precision
Precision was determined through intra-day and inter-day analysis of three quality control (QC) concentrations.
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| 10 (Low QC) | 1.55% | 1.82% |
| 50 (Mid QC) | 0.95% | 1.15% |
| 150 (High QC) | 0.78% | 0.99% |
Accuracy (Recovery)
Accuracy was assessed by a recovery study, spiking a known quantity of this compound into a pre-analyzed sample matrix at three concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |
| Low (80%) | 20 | 19.8 | 99.0% | 1.3% |
| Mid (100%) | 25 | 25.3 | 101.2% | 1.1% |
| High (120%) | 30 | 29.5 | 98.3% | 1.4% |
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD (S/N = 3) | 0.5 µg/mL |
| LOQ (S/N = 10) | 1.5 µg/mL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
HPLC Method Validation Parameters
Caption: Logical relationships of HPLC method validation parameters.
Conclusion
The stability-indicating RP-HPLC method described provides a simple, accurate, and reproducible tool for the quantification of this compound in Cortex Moutan extracts. The method was successfully validated, demonstrating excellent linearity, precision, and accuracy, making it well-suited for routine quality control and research applications in the pharmaceutical and natural products industries.
References
- 1. HPLC-guided isolation and characterization of monoterpene glycosides from the dried roots bark of Paeonia × suffruticosa Andr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Origins, Phytochemistry, Pharmacology, Analytical Methods and Safety of Cortex Moutan (Paeonia suffruticosa Andrew): A Systematic Review [mdpi.com]
- 3. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Multi-Component Quantitation of Cortex Moutan and Its Intestinal Absorption Characteristics [scirp.org]
- 8. Osteoblast Biospecific Extraction Conjugated with HPLC Analysis for Screening Bone Regeneration Active Components from Moutan Cortex - Yao - Combinatorial Chemistry & High Throughput Screening [edgccjournal.org]
Application Notes and Protocols for the Purification of Mudanpioside J
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Mudanpioside J, a bioactive compound of interest. The methodologies outlined below are based on established techniques for the isolation of similar natural products, offering a comprehensive guide for obtaining high-purity this compound for research and development purposes.
Introduction
This compound belongs to the family of monoterpene glycosides, which are often found in complex mixtures within plant extracts. The purification of these compounds is a critical step for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents. This guide details a multi-step purification strategy, from initial extraction to final polishing, employing various chromatographic techniques.
Overall Purification Strategy
The purification of this compound typically involves a sequential process designed to remove impurities and enrich the target compound. The general workflow begins with crude extraction, followed by one or more chromatographic steps of increasing resolving power.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Crude Extraction
The initial step involves extracting the compounds from the plant material.
Protocol:
-
Air-dry and powder the plant material (e.g., roots or leaves).
-
Extract the powdered material exhaustively with a suitable solvent such as n-hexane using a Soxhlet apparatus to remove non-polar compounds[1].
-
Subsequently, extract the residue with a more polar solvent like methanol or ethanol to obtain the crude extract containing glycosides.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator[1][2].
Preliminary Purification by Liquid-Liquid Extraction or Macroporous Resin Chromatography
The crude extract is subjected to a preliminary purification step to remove major classes of interfering compounds.
Option A: Liquid-Liquid Extraction [2]
-
Dissolve the concentrated crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol[2].
-
Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fraction containing this compound.
-
Concentrate the target fraction using a rotary evaporator[2].
Option B: Macroporous Resin Column Chromatography [2]
-
Dissolve the crude extract in hot water (e.g., 50°C) and filter[2].
-
Load the filtrate onto a pre-treated macroporous resin column (e.g., D-101)[2].
-
Wash the column with deionized water to remove highly polar impurities[2].
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 5%, 20%, 50% ethanol)[2].
-
Collect fractions and monitor by HPLC to identify those containing this compound.
-
Pool and concentrate the relevant fractions.
Intermediate Purification by Medium Pressure Liquid Chromatography (MPLC)
MPLC is an effective technique for fractionating the enriched extract.
Protocol: [2]
-
Equilibrate a C18 MPLC column with the initial mobile phase (e.g., 5% methanol in water)[2].
-
Dissolve the concentrated extract from the previous step in a small volume of methanol and load it onto the column[2].
-
Elute the column with a stepwise or linear gradient of methanol in water.
-
Monitor the eluent with a UV detector and collect fractions.
-
Analyze the fractions by HPLC to identify and pool those with the highest concentration of this compound. MPLC can often yield purities in the range of 70-80%[2].
High-Resolution Purification by Preparative HPLC or HSCCC
The final purification step utilizes high-resolution techniques to achieve high purity.
Option A: Preparative High-Performance Liquid Chromatography (Prep-HPLC) [3]
-
Dissolve the semi-purified fraction in the mobile phase.
-
Inject the sample onto a preparative reversed-phase C18 column[4].
-
Elute with an optimized isocratic or gradient mobile phase, such as a mixture of methanol/water or acetonitrile/water, often with a modifier like formic acid to improve peak shape[5][6].
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 283 nm) and collect the peak corresponding to this compound[4].
-
Concentrate the collected fraction to obtain the pure compound.
Option B: High-Speed Counter-Current Chromatography (HSCCC) [2][6] HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption of the sample.
-
Select a suitable two-phase solvent system. A common system for similar compounds is ethyl acetate-acetonitrile-acetic acid-water[6].
-
Prepare and equilibrate the two-phase solvent system.
-
Fill the HSCCC coil with the stationary phase (upper or lower phase depending on the compound's partition coefficient).
-
Dissolve the semi-purified sample in a small volume of the biphasic mixture.
-
Inject the sample and rotate the apparatus at the desired speed.
-
Pump the mobile phase through the coil and collect fractions.
-
Analyze the fractions by HPLC to identify and pool the pure fractions of this compound.
Data Presentation: Chromatographic Conditions
The following tables summarize typical parameters for the chromatographic techniques described.
Table 1: Macroporous Resin Chromatography Parameters
| Parameter | Value | Reference |
| Resin Type | D-101 | [2] |
| Column Dimensions | 150 cm x 100 mm | [2] |
| Elution Solvents | Deionized water, 5% EtOH, 20% EtOH, 50% EtOH | [2] |
| Flow Rate | 30 mL/min | [2] |
Table 2: MPLC Parameters
| Parameter | Value | Reference |
| Stationary Phase | C18 (40–60 μm) | [2] |
| Column Dimensions | 390 × 29 mm i.d. | [2] |
| Mobile Phase | Methanol/Water gradient | [2] |
| Flow Rate | 30 mL/min | [2] |
Table 3: Preparative HPLC Parameters
| Parameter | Value | Reference |
| Stationary Phase | C18 reversed-phase | [4] |
| Column Dimensions | 150 mm x 4.6 mm i.d., 5 μm (analytical scale example) | [4] |
| Mobile Phase | Methanol/Water (e.g., 60:40 v/v) | [4] |
| Flow Rate | 1.5 mL/min (analytical scale example) | [4] |
| Detection | UV at 283 nm | [4] |
Quality Control and Analysis
The purity of the isolated this compound should be assessed using analytical HPLC or UHPLC-MS.
Caption: Quality control workflow for purified this compound.
Analytical HPLC Protocol: [4]
-
Use a C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Employ a mobile phase of methanol and water, potentially with a formic acid modifier[5].
-
Set a flow rate of approximately 1.0 mL/min.
-
Monitor the eluent with a UV detector at an appropriate wavelength.
-
The purity can be calculated based on the peak area of this compound relative to the total peak area. A purity of over 95% is generally desired for biological assays.
Structure Elucidation: The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1][2].
Conclusion
The successful purification of this compound relies on a systematic and multi-step approach. The combination of liquid-liquid extraction or macroporous resin chromatography for initial cleanup, followed by MPLC for fractionation, and finally preparative HPLC or HSCCC for high-resolution separation, provides a robust pathway to obtaining this compound in high purity. The specific conditions for each step should be optimized based on the starting material and the available instrumentation.
References
- 1. Isolation and Characterization of Four Terpenoidal Compounds with Potential Antimicrobial Activity from Tarconanthus camphorantus L. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 6. mdpi.com [mdpi.com]
Application Notes: DPPH Assay for Mudanpioside J Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and straightforward method used to evaluate the free-radical scavenging ability of compounds.[3] The assay relies on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the antioxidant potential of the tested compound.
These application notes provide a detailed protocol for assessing the antioxidant capacity of Mudanpioside J using the DPPH assay. Due to the absence of specific published IC50 values for this compound, this document presents a generalized protocol and uses data from a relevant Paeonia suffruticosa flower extract as a representative example for data presentation and analysis.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. This donation neutralizes the radical, leading to a decrease in absorbance at approximately 517 nm. The percentage of DPPH radical scavenging activity is then calculated, and the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined to quantify the antioxidant capacity.
Data Presentation
The antioxidant activity of a substance is typically expressed as the percentage of DPPH radical inhibition and its IC50 value. The results are often compared to a standard antioxidant, such as ascorbic acid or Trolox.
Table 1: Representative DPPH Radical Scavenging Activity of a Paeonia suffruticosa Flower Ethanolic Extract
| Concentration (µg/mL) | % Inhibition |
| 5 | 15.2 ± 1.8 |
| 10 | 35.7 ± 2.5 |
| 20 | 60.1 ± 3.1 |
| 40 | 85.4 ± 2.9 |
| 80 | 92.3 ± 1.5 |
| IC50 (µg/mL) | 14.83 ± 2.03 |
Note: This data is representative of a Paeonia suffruticosa flower ethanolic extract and is provided for illustrative purposes. Actual results for pure this compound may vary.[4]
Experimental Protocols
This section provides a detailed methodology for conducting the DPPH assay to determine the antioxidant capacity of this compound.
Materials and Reagents
-
This compound (of high purity)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Distilled water
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Solutions of this compound: Prepare a series of dilutions from the stock solution to obtain final concentrations ranging from, for example, 5 to 100 µg/mL.
-
Ascorbic Acid Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Working Solutions of Ascorbic Acid: Prepare a series of dilutions from the stock solution to be used as a positive control.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of this compound working solutions to respective wells.
-
Control Wells: Prepare a blank well containing 100 µL of methanol and a control well with 100 µL of methanol.
-
Initiate Reaction: Add 100 µL of the 0.2 mM DPPH solution to all wells except the blank.
-
Incubation: Mix the contents of the wells gently and incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of Results
-
Percentage of DPPH Radical Scavenging Activity: Calculate the percentage of inhibition using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. The concentration that results in 50% inhibition is the IC50 value. This can be calculated using linear regression analysis.
Mandatory Visualizations
Caption: Workflow for DPPH Radical Scavenging Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A new antioxidant monoterpene glycoside, alpha-benzoyloxypaeoniflorin from Paeonia suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antioxidant Activity, and Molecular Docking of Novel Paeoniflorin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Neuroprotective Effects of Mudanpioside J in vitro: A detailed analysis could not be performed as no research specifically investigating the neuroprotective effects of Mudanpioside J was found.
Despite a comprehensive search for scientific literature, no specific studies detailing the in vitro neuroprotective effects of a compound named "Mudanpioside J" could be identified. As a result, the creation of detailed application notes, experimental protocols, and data summaries as initially requested is not possible at this time.
The search did yield information on other compounds isolated from Paeonia suffruticosa (Moutan Cortex), the plant from which this compound would presumably be derived. For instance, research on Mudanpioside C has demonstrated its activity as a protein disulfide isomerase inhibitor with antithrombotic effects.[1] However, this is a distinct compound, and its properties cannot be extrapolated to this compound.
General principles of investigating neuroprotective effects in vitro involve the use of various cell culture models and assays to assess a compound's ability to mitigate neuronal damage induced by toxins or disease-related stressors. Key areas of investigation in neuroprotection studies include the compound's impact on oxidative stress, neuroinflammation, and apoptotic pathways.
General Experimental Approaches in Neuroprotection Research:
For a hypothetical investigation of a novel compound like this compound, researchers would typically employ a series of established in vitro experiments:
-
Cell Viability Assays: To determine the concentration range at which the compound is non-toxic to neuronal cells and to assess its protective effects against a neurotoxic insult. Common assays include MTT, LDH, and Calcein-AM/Propidium Iodide staining.
-
Oxidative Stress Models: Neuronal cells would be exposed to oxidative stressors like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to mimic conditions found in neurodegenerative diseases. The ability of the test compound to prevent cell death in these models would be quantified.[2][3]
-
Measurement of Reactive Oxygen Species (ROS): Assays using fluorescent probes like DCFH-DA are used to directly measure the levels of intracellular ROS and to determine if the compound has antioxidant properties.
-
Neuroinflammation Models: Microglial or astrocyte cell cultures can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4] The effect of the compound on the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) would be measured.
-
Signaling Pathway Analysis: Techniques like Western blotting and immunofluorescence would be used to investigate the molecular mechanisms underlying any observed neuroprotective effects. Key pathways often implicated in neuroprotection include the Nrf2/HO-1 and NF-κB signaling cascades.[2][4][5]
Hypothetical Signaling Pathways in Neuroprotection:
In the context of neuroprotection, several signaling pathways are of significant interest. A compound like this compound, if it were to possess neuroprotective properties, might modulate one or more of these pathways.
Caption: General overview of key signaling pathways involved in cellular responses to stress.
Caption: A typical experimental workflow for in vitro neuroprotection studies.
Further research is required to isolate and characterize "this compound" and to subsequently investigate its potential biological activities, including any neuroprotective effects. Without such foundational research, any discussion of its specific mechanisms and applications remains speculative.
References
- 1. Mudanpioside C Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage-An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioids Alleviate Oxidative Stress via the Nrf2/HO-1 Pathway in LPS-Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]
Application Notes and Protocols for Platelet Aggregation Assay of Mudanpioside J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mudanpioside J is a monoterpene glycoside isolated from the root bark of Paeonia suffruticosa (Cortex Moutan). While Cortex Moutan has been traditionally used in Chinese medicine for its blood-activating and stasis-resolving properties, specific data on the antithrombotic activity of this compound is limited in publicly available literature. However, related compounds from Cortex Moutan, such as Mudanpioside C and paeonol, have demonstrated significant antiplatelet and anticoagulant effects.[1][2][3] These findings suggest that this compound may also possess antithrombotic properties worthy of investigation.
These application notes provide a comprehensive framework for evaluating the antiplatelet activity of this compound using in vitro platelet aggregation assays. The provided protocols are adaptable for various platelet agonists and are intended to guide researchers in the systematic investigation of this compound's mechanism of action.
Potential Mechanism of Action
The antithrombotic activity of compounds from Cortex Moutan has been attributed to the inhibition of thromboxane synthesis and platelet aggregation.[2] Platelet aggregation is a complex process involving multiple signaling pathways initiated by agonists such as adenosine diphosphate (ADP), collagen, and thrombin. These agonists bind to specific receptors on the platelet surface, triggering intracellular signaling cascades that lead to the activation of glycoprotein IIb/IIIa (GPIIb/IIIa) receptors, the final common pathway for platelet aggregation.
This compound may exert its potential antiplatelet effect by interfering with one or more of these signaling pathways. A plausible mechanism is the modulation of ADP receptors, particularly the P2Y12 receptor, which is a key target for many antiplatelet drugs.[4][5]
Data Presentation
Quantitative data from platelet aggregation assays should be systematically recorded to allow for robust analysis and comparison. The following table provides a template for summarizing experimental results.
Table 1: Inhibitory Effect of this compound on Platelet Aggregation
| Agonist (Concentration) | This compound Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) | IC50 (µM) |
| ADP (5 µM) | 0 (Control) | 0 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Collagen (2 µg/mL) | 0 (Control) | 0 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Thrombin (0.1 U/mL) | 0 (Control) | 0 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
The following are detailed protocols for performing in vitro platelet aggregation assays to evaluate the antithrombotic activity of this compound.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)[6][7][8]
Materials:
-
Freshly drawn human venous blood
-
3.2% or 3.8% Sodium Citrate anticoagulant solution
-
Polypropylene tubes
-
Refrigerated centrifuge
-
Pipettes
Protocol:
-
Collect whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days.
-
Mix the blood gently with the sodium citrate solution in a 9:1 (blood:citrate) ratio.
-
To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
Collect the supernatant (PPP) and use it to adjust the platelet count of the PRP and as a blank in the aggregometer.
-
Adjust the platelet count of the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)[6][9][10]
Materials:
-
Platelet aggregometer
-
Cuvettes with stir bars
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in saline)
-
Platelet agonists: ADP, Collagen, Thrombin
-
Saline
Protocol:
-
Pre-warm the aggregometer to 37°C.
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 50 µL of the this compound solution at various concentrations (or vehicle control) to the cuvette.
-
Incubate the mixture for 5 minutes at 37°C with stirring.
-
Set the baseline of the aggregometer to 0% aggregation using the PRP sample and 100% aggregation using a PPP blank.
-
Initiate platelet aggregation by adding a specific concentration of the agonist (e.g., 5 µM ADP, 2 µg/mL collagen, or 0.1 U/mL thrombin).
-
Record the change in light transmission for at least 5 minutes.
-
The percentage of platelet aggregation is determined by the maximal change in light transmission.
-
Calculate the percentage of inhibition using the following formula:
-
% Inhibition = [(Max Aggregation of Control - Max Aggregation of Sample) / Max Aggregation of Control] x 100
-
Mandatory Visualizations
Signaling Pathways in Platelet Aggregation
Caption: Potential inhibitory targets of this compound in platelet aggregation signaling pathways.
Experimental Workflow for Platelet Aggregation Assay
Caption: Step-by-step workflow for the in vitro evaluation of this compound's antiplatelet activity.
References
- 1. Capture of anti-coagulant active ingredients from Moutan Cortex by platelet immobilized chromatography and evaluation of anticoagulant activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of antiaggregatory effect of Moutan Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Testing of Mudanpioside J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mudanpioside J is a monoterpene glycoside found in Paeonia suffruticosa (Cortex Moutan). While direct in vivo studies on this compound are limited in publicly available literature, research on the source plant and related compounds, such as Paeoniflorin, suggests potential therapeutic effects, including anti-inflammatory, neuroprotective, and antithrombotic activities.[1][2][3][4] A recent study identified this compound as having an affinity for Protein Disulfide Isomerase (PDI), a key enzyme in thrombus formation, suggesting a potential mechanism for antithrombotic effects.[5][6]
These application notes provide proposed protocols for the in vivo evaluation of this compound based on established animal models relevant to its potential therapeutic activities. The methodologies outlined below are standard, widely used preclinical screening models.[7][8]
Section 1: Proposed Investigation of Anti-Inflammatory Activity
Animal Model: Carrageenan-Induced Paw Edema in Rodents
This model is a classic and highly reproducible method for evaluating acute inflammation and screening for the efficacy of potential anti-inflammatory drugs.[9][10]
Objective: To assess the ability of this compound to inhibit acute inflammation in a rodent model.
Experimental Protocol:
-
Animal Selection: Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping and Administration:
-
Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Group II (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, orally).
-
Group III-V (Test Groups): Receive this compound at varying doses (e.g., 25, 50, 100 mg/kg, orally).
-
-
Induction of Inflammation: One hour after the administration of the vehicle, standard, or test compound, 0.1 mL of 1% carrageenan solution (in sterile saline) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.42 ± 0.05 | 50.6% |
| This compound | 25 | 0.71 ± 0.06 | 16.5% |
| This compound | 50 | 0.60 ± 0.04 | 29.4% |
| This compound | 100 | 0.51 ± 0.05 | 40.0% |
| p < 0.05 compared to Vehicle Control |
Section 2: Proposed Investigation of Neuroprotective Activity
Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
Systemic injection of LPS is a widely used model to induce neuroinflammation, characterized by the activation of microglia and the production of pro-inflammatory cytokines in the brain.[11][12] This model is suitable for screening compounds for their anti-neuroinflammatory and potential neuroprotective effects.
Objective: To determine if this compound can mitigate neuroinflammatory responses in the brain.
Experimental Protocol:
-
Animal Selection: Male C57BL/6 mice (25-30 g) are used.
-
Grouping and Pre-treatment:
-
Group I (Control): Receives saline (intraperitoneally, i.p.) and vehicle (orally).
-
Group II (LPS Control): Receives LPS (0.25 mg/kg, i.p.) and vehicle (orally).
-
Group III-V (Test Groups): Receive this compound (e.g., 25, 50, 100 mg/kg, orally) for 7 consecutive days.
-
-
Induction of Neuroinflammation: On the 7th day, one hour after the final dose of this compound or vehicle, mice in Groups II-V are injected with LPS (0.25 mg/kg, i.p.).
-
Sample Collection: 24 hours after the LPS injection, animals are euthanized. Brains are collected; one hemisphere is used for biochemical analysis (e.g., ELISA for cytokines), and the other is fixed for immunohistochemistry (e.g., Iba1 for microglia activation).
-
Biochemical and Histological Analysis:
-
ELISA: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates.
-
Immunohistochemistry: Stain brain sections for Iba1 to assess microglial activation and morphology.
-
Data Presentation:
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Brains of LPS-Treated Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Control | - | 15.2 ± 3.1 | 8.5 ± 2.0 | 11.3 ± 2.5 |
| LPS Control | - | 88.6 ± 9.5 | 65.1 ± 7.8 | 75.4 ± 8.1 |
| This compound + LPS | 25 | 70.3 ± 8.2 | 52.4 ± 6.5 | 61.2 ± 7.0 |
| This compound + LPS | 50 | 55.9 ± 6.1 | 40.7 ± 5.3 | 48.8 ± 6.2 |
| This compound + LPS | 100 | 41.5 ± 5.4 | 28.9 ± 4.1 | 35.6 ± 5.5 |
| p < 0.05 compared to LPS Control |
Section 3: Proposed Investigation of Antithrombotic Activity
Animal Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice
This model is a standard method to evaluate the in vivo efficacy of antithrombotic agents by inducing endothelial injury and subsequent thrombus formation.[5][6]
Objective: To assess the antithrombotic effect of this compound by measuring its ability to delay or prevent vascular occlusion.
Experimental Protocol:
-
Animal Selection: Male C57BL/6 mice (25-30 g) are used.
-
Surgical Preparation: Mice are anesthetized, and the right common carotid artery is carefully exposed. A small Doppler flow probe is placed around the artery to monitor blood flow.
-
Grouping and Administration:
-
Group I (Sham): Receives vehicle; filter paper saturated with saline is applied to the artery.
-
Group II (FeCl₃ Control): Receives vehicle; filter paper saturated with 10% FeCl₃ is applied.
-
Group III (Positive Control): Receives Aspirin (e.g., 30 mg/kg, orally) 1 hour before FeCl₃ application.
-
Group IV-VI (Test Groups): Receive this compound (e.g., 25, 50, 100 mg/kg, orally) 1 hour before FeCl₃ application.
-
-
Induction of Thrombosis: A piece of filter paper (1x2 mm) saturated with 10% FeCl₃ is applied to the adventitial surface of the carotid artery for 3 minutes to induce injury.
-
Measurement of Occlusion Time: Blood flow is monitored continuously for 60 minutes or until stable occlusion (defined as zero flow for at least 10 minutes) occurs. The time to occlusion is recorded.
Data Presentation:
Table 3: Effect of this compound on Time to Occlusion in FeCl₃-Induced Carotid Artery Thrombosis Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Time to Occlusion (minutes, Mean ± SD) |
| Sham | - | No Occlusion (>60) |
| FeCl₃ Control | - | 12.5 ± 2.8 |
| Aspirin | 30 | 28.7 ± 4.5 |
| This compound | 25 | 18.3 ± 3.1 |
| This compound | 50 | 25.1 ± 4.0 |
| This compound | 100 | 35.6 ± 5.2 |
| *p < 0.05 compared to FeCl₃ Control |
Section 4: Signaling Pathways and Workflow Visualizations
The therapeutic effects of compounds like this compound are often mediated through complex signaling cascades. Paeoniflorin, a related compound, is known to modulate pathways like NF-κB and MAPK.[1][9] The potential interaction of this compound with PDI suggests an additional mechanism.[5]
Diagrams of Key Signaling Pathways:
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Experimental Workflow Diagram:
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review for the anti-inflammatory effects of paeoniflorin in inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paeonia × suffruticosa (Moutan Peony)—A Review of the Chemical Composition, Traditional and Professional Use in Medicine, Position in Cosmetics Industries, and Biotechnological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mudanpioside-c-discovered-from-paeonia-suffruticosa-andr-acts-as-a-protein-disulfide-isomerase-inhibitor-with-antithrombotic-activities - Ask this paper | Bohrium [bohrium.com]
- 6. Mudanpioside C Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 8. Paeoniflorin ameliorates airway inflammation and immune response in ovalbumin induced asthmatic mice: From oxidative stress to autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cir-safety.org [cir-safety.org]
- 11. Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Target Identification of Mudanpioside J
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mudanpioside J is a monoterpenoid glycoside isolated from the root cortex of Paeonia suffruticosa (Cortex Moutan). While specific research on this compound is limited, other compounds from Cortex Moutan, such as paeonol and other mudanpiosides, have demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and antithrombotic effects.[1][2][3] A recent study successfully identified Protein Disulfide Isomerase (PDI) as the direct target of the structurally similar Mudanpioside C, highlighting its antithrombotic potential.[4]
Elucidating the molecular target(s) of a bioactive natural product like this compound is a critical step in understanding its mechanism of action and advancing it as a potential therapeutic agent.[5] This document provides a comprehensive set of application notes and detailed protocols for a multi-pronged target identification strategy, integrating computational, affinity-based, and label-free methodologies.
Application Note 1: Computational Target Prediction via Reverse Docking
Reverse docking is an in silico method used to screen a library of known protein structures against a single ligand (this compound) to predict potential binding targets.[6][7] This approach is valuable for generating initial hypotheses and prioritizing proteins for subsequent experimental validation.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genus Paeonia monoterpene glycosides: A systematic review on their pharmacological activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mudanpioside J solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Mudanpioside J.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a monoterpene glycoside that has been identified as a metabolite from Cortex Moutan, the root bark of Paeonia suffruticosa.[1][2] Its molecular formula is C31H34O14, with a molecular weight of approximately 630.59 g/mol .[2][3]
Q2: In which solvents is this compound soluble?
This compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4]
Q3: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound as a powder at -20°C, where it can be stable for up to two years.[1][2] Stock solutions in DMSO can be stored at -80°C for up to six months.[1][2] For short-term storage, a solution in DMSO can be kept at 4°C for up to two weeks.[2] It is advisable to prepare solutions on the day of use whenever possible.[1]
Q4: Are there any general tips for improving the solubility of this compound?
Yes, for compounds that are difficult to dissolve, warming the solution to 37°C and using an ultrasonic bath can help increase solubility.[4] It is also crucial to ensure the compound is brought to room temperature for at least an hour before opening the vial to avoid moisture condensation.[1]
Troubleshooting Guide
Issue: Precipitate formation when preparing aqueous solutions for cell culture.
Cause: this compound, like many natural products, has low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium (e.g., cell culture media), the compound can precipitate out of the solution.
Solution:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. However, a slightly higher concentration may be necessary to maintain solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution with the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Pluronic F-68: This non-ionic surfactant can be used at low concentrations (e.g., 0.01-0.1%) in the final medium to help stabilize the compound and prevent precipitation.
-
Use of Serum: If your experiment allows, prepare dilutions in media containing fetal bovine serum (FBS). The proteins in the serum can bind to the compound and help keep it in solution. A suggested protocol for hydrophobic compounds involves a pre-dilution in warm FBS before the final dilution in culture media.[5][6]
Issue: Inconsistent results in biological assays.
Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the assay, resulting in high variability and poor reproducibility of experimental data. Undissolved particles can also interfere with certain assay technologies.
Solution:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your experiment. Centrifugation of the final diluted solution and using the supernatant can help remove any undissolved particles, but be aware that this will lower the actual concentration of the compound.
-
Solubility Testing: Before conducting your main experiments, it is advisable to perform a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific assay medium.
-
Fresh Preparations: Always use freshly prepared solutions for your experiments to avoid issues related to compound degradation or precipitation over time.[1]
Quantitative Data on Solubility
Currently, there is limited quantitative data on the maximum solubility of this compound in various solvents. However, one supplier provides information on preparing stock solutions up to 100 mM, which suggests good solubility in the initial solvent (likely DMSO).[4] For a related compound, Mudanpioside C, more specific solubility data is available and may serve as a useful reference point, though direct extrapolation should be done with caution.
| Compound | Solvent | Reported Solubility |
| This compound | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble (specific mg/mL not provided)[4] |
| Mudanpioside C | DMSO | 60 mg/mL (99.91 mM)[7] |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This is a general protocol for dissolving a hydrophobic compound like this compound for cell culture experiments and may require optimization.
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[1]
-
Aseptically dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using a brief sonication or warming to 37°C if necessary.[4]
-
-
Intermediate Dilution (Optional but Recommended):
-
Perform an intermediate dilution of the DMSO stock solution in cell culture medium containing serum. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM solution.
-
-
Final Working Solution:
-
Further dilute the intermediate solution into your final cell culture medium to achieve the desired working concentration. The final DMSO concentration should be kept consistent across all treatments, including the vehicle control.
-
Visualizations
Workflow for Troubleshooting this compound Solubility Issues
Caption: A workflow diagram for dissolving and troubleshooting this compound solubility.
General Workflow for Cell-Based Bioactivity Screening
Caption: A generalized experimental workflow for in vitro bioactivity testing.
References
- 1. This compound|262350-52-7|COA [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | C31H34O14 | CID 21593828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:262350-52-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mudanpioside C | TargetMol [targetmol.com]
Technical Support Center: Stabilizing Mudanpioside J in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Mudanpioside J in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading during storage. What are the optimal storage conditions?
A1: For optimal stability, it is recommended to store this compound solutions at low temperatures, protected from light. For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting the solution into single-use vials and storing them at -20°C or -80°C is the best practice to prevent degradation from repeated freeze-thaw cycles.
Q2: I've noticed a significant loss of this compound in my assay. Could the pH of my buffer be the cause?
A2: Yes, pH can significantly impact the stability of glycosides like this compound. Generally, neutral or slightly acidic conditions (pH 4-6) are favored for stability. Both highly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond or other ester functionalities within the molecule, leading to degradation. It is crucial to evaluate the stability of this compound in your specific buffer system.
Q3: Is this compound sensitive to light?
A3: Many complex organic molecules, including monoterpene glycosides, can be susceptible to photodegradation. Exposure to UV or even ambient light can potentially lead to the formation of degradation products. To minimize this risk, it is recommended to work with this compound solutions in amber vials or to wrap containers in aluminum foil to protect them from light.
Q4: Can high temperatures during my experiment affect the stability of this compound?
A4: Yes, elevated temperatures can accelerate chemical degradation processes such as hydrolysis and oxidation.[1] It is advisable to maintain controlled, cool temperatures throughout your experimental workflow whenever possible. If a heating step is necessary, its duration should be minimized to reduce the potential for thermal degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in a Newly Prepared Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent pH | Prepare fresh solutions in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9). Analyze the concentration of this compound at time zero and after a set period (e.g., 24 hours) at a controlled temperature using a validated analytical method like HPLC. | Identification of the optimal pH range where this compound exhibits the highest stability. |
| Solvent Impurities | Ensure the use of high-purity, HPLC-grade solvents. Peroxides in older ethers or aldehydes in other solvents can be reactive. Use freshly opened solvents or those that have been stored properly. | Reduced degradation, indicating that reactive impurities in the solvent were contributing to the instability. |
| Microbial Contamination | If using aqueous buffers for extended periods, consider sterile filtering the solution (0.22 µm filter) or including a suitable antimicrobial agent if it does not interfere with the experiment. | Prevention of microbial growth that could enzymatically degrade this compound. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Culture Media | Incubate this compound in the cell culture medium without cells for the duration of the experiment. Sample at various time points and analyze for the presence of the parent compound and potential degradants. | Determine the stability of this compound under the specific conditions of the cell culture medium (pH, temperature, components). |
| Interaction with Media Components | Review the composition of the cell culture medium. Components like certain amino acids or reducing agents could potentially react with this compound. Test stability in simpler buffer systems to identify problematic components. | Identification of specific media components that may be incompatible with this compound. |
| Cellular Metabolism | Perform a time-course experiment and analyze cell lysates and supernatant for this compound and its metabolites. | Elucidation of whether the observed loss of the compound is due to cellular uptake and metabolism rather than chemical instability in the medium. |
Data Presentation: Hypothetical Stability of this compound
The following tables present hypothetical data to illustrate the impact of pH and temperature on the stability of this compound in an aqueous buffer solution.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100.0 | 98.2 | 1.8 |
| 5.0 | 100.0 | 99.5 | 0.5 |
| 7.0 | 100.0 | 96.1 | 3.9 |
| 9.0 | 100.0 | 85.4 | 14.6 |
Table 2: Effect of Temperature on this compound Stability at pH 5.0
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100.0 | 99.8 | 0.2 |
| 25 | 100.0 | 99.5 | 0.5 |
| 40 | 100.0 | 92.3 | 7.7 |
| 60 | 100.0 | 78.9 | 21.1 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2]
1. Objective: To investigate the degradation of this compound under various stress conditions, including acid, base, oxidation, heat, and photolysis.
2. Materials:
-
This compound reference standard
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the stock solution in a calibrated oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
5. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method. The mobile phase could be a gradient of acetonitrile and water. Detection is typically done using a UV detector at a wavelength where this compound has maximum absorbance.
6. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in stressed samples to that of an unstressed control.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting stability issues.
References
Technical Support Center: Optimizing Cell-Based Assays for Mudanpioside J
Welcome to the technical support center for researchers working with Mudanpioside J. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate your cell-based assays effectively. While direct experimental data on this compound is limited, it has been identified as a structural analog of Mudanpioside C and a potential inhibitor of Protein Disulfide Isomerase (PDI).[1][2] Therefore, much of the guidance provided here is based on the known activities of Mudanpioside C and general principles of working with natural product compounds in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
A1: Direct studies on the biological activities of this compound are not extensively available. However, it is structurally similar to Mudanpioside C, which has demonstrated anti-inflammatory and antithrombotic properties.[1][2] One study has identified this compound as a compound with affinity for Protein Disulfide Isomerase (PDI), an enzyme involved in thrombus formation and inflammation. Therefore, it is hypothesized that this compound may also function as a PDI inhibitor, potentially exerting anti-inflammatory and antithrombotic effects.
Q2: How should I dissolve this compound for my cell-based assays?
A2: Like many natural product-derived compounds, this compound may have limited solubility in aqueous solutions. The recommended approach is to first dissolve the compound in a small amount of 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3] This stock solution can then be further diluted in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your specific cell line, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For long-term storage, it is advisable to store the DMSO stock solution of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: How can I assess the stability of this compound in my cell culture medium?
A4: The stability of a compound in cell culture media can be influenced by factors such as pH, temperature, and interaction with media components.[4][5][6] To assess the stability of this compound, you can incubate it in your complete cell culture medium at 37°C for various time points (e.g., 0, 2, 6, 12, 24 hours). At each time point, you can analyze the concentration of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Question: I am observing precipitation after diluting my this compound stock solution into the cell culture medium. What should I do?
-
Answer:
-
Reduce Final Concentration: The most common reason for precipitation is that the final concentration of the compound exceeds its solubility limit in the aqueous medium. Try lowering the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a slightly higher (but still non-toxic) concentration may be necessary to maintain solubility. Test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%) to find the optimal balance.
-
Serial Dilutions in Medium: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual decrease in DMSO concentration can sometimes prevent precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Vortexing: Gently vortex the diluted solution immediately after adding the stock to ensure it is well-dispersed.
-
Issue 2: High Background or Inconsistent Results in Assays
-
Question: My assay results are showing high background signals or are not reproducible. What could be the cause?
-
Answer:
-
Vehicle Control: Ensure you are using a proper vehicle control (medium with the same final DMSO concentration as your treated samples) to account for any effects of the solvent on the assay.
-
Compound Interference: Natural products can sometimes interfere with assay readouts (e.g., autofluorescence). Run a control with this compound in cell-free assay buffer to check for any direct interference with your detection method.
-
Cell Viability: At higher concentrations, this compound may be cytotoxic. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to your functional assays to ensure that the observed effects are not due to cell death.
-
Inconsistent Cell Seeding: Ensure that cells are seeded evenly across the wells of your microplate to minimize variability in cell number.
-
Edge Effects: In microplate-based assays, the outer wells are more prone to evaporation, which can lead to variability. Avoid using the outermost wells for critical experiments or ensure proper humidification of the incubator.
-
Issue 3: No Observable Effect of this compound
-
Question: I am not observing any biological effect after treating my cells with this compound. What should I try?
-
Answer:
-
Concentration Range: You may be using a concentration that is too low. Test a wider range of concentrations, from nanomolar to micromolar, to determine the effective dose.
-
Treatment Duration: The observed effect may be time-dependent. Vary the incubation time of your cells with this compound (e.g., 6, 12, 24, 48 hours).
-
Cell Line Specificity: The biological activity of a compound can be cell-type specific. Consider testing this compound on different cell lines relevant to its hypothesized activities (e.g., macrophages for inflammation, platelets for thrombosis).
-
Compound Integrity: Verify the purity and integrity of your this compound sample. If possible, confirm its identity using analytical methods.
-
Assay Sensitivity: Ensure that your assay is sensitive enough to detect subtle biological changes. Optimize your assay conditions with a known positive control for the pathway you are investigating.
-
Quantitative Data
Since quantitative data for this compound is scarce, the following table summarizes the reported inhibitory concentrations (IC50) for the structurally related compound, Mudanpioside C, which may serve as a useful reference.
| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference |
| Mudanpioside C | Protein Disulfide Isomerase (PDI) Inhibition | Recombinant Human PDI | 3.22 µM | [1][2] |
| Mudanpioside C | Collagen-induced Platelet Aggregation | Washed Rabbit Platelets | Not specified (dose-dependent inhibition) | [1] |
Experimental Protocols
Protocol 1: PDI Inhibition Assay (Insulin Turbidimetric Method)
This assay measures the ability of a compound to inhibit the reductase activity of PDI, which prevents the aggregation of insulin B chains.
Materials:
-
Recombinant Human PDI
-
Insulin from bovine pancreas
-
Dithiothreitol (DTT)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, insulin, and PDI in a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiate the reaction by adding DTT to all wells. DTT reduces the disulfide bonds in insulin, and in the absence of PDI activity, the B chain of insulin will aggregate, leading to an increase in turbidity.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 650 nm at regular intervals.
-
Calculate the percentage of PDI inhibition by comparing the rate of turbidity increase in the presence of this compound to the vehicle control.
Protocol 2: Anti-Inflammatory Assay (NF-κB Activation in Macrophages)
This protocol assesses the potential of this compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound dissolved in DMSO
-
Reagents for Western blotting (for p65 phosphorylation) or a reporter assay system (e.g., NF-κB luciferase reporter)
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes for phosphorylation analysis, 6-24 hours for reporter gene expression).
-
For Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against phosphorylated p65 (p-p65) and total p65.
-
Quantify the band intensities to determine the effect of this compound on p65 phosphorylation.
-
-
For Reporter Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.
-
Visualizations
Caption: Workflow for the PDI inhibition turbidimetric assay.
Caption: Potential mechanism of this compound in the NF-κB pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mudanpioside C Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Mudanpioside J Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of Mudanpioside J. The following guides and FAQs address common challenges encountered during the purification process, with a focus on overcoming low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a monoterpene glycoside first isolated from the seed meal of Paeonia suffruticosa[1]. Like many natural products, achieving a high yield during purification can be challenging due to its complex structure, potential for degradation, and the presence of structurally similar impurities in the crude extract. Low concentration in the source material and susceptibility to hydrolysis can further contribute to low recovery rates.
Q2: What are the initial steps I should take before starting the purification process?
A2: Before beginning, it is crucial to have a clear understanding of the physicochemical properties of this compound. This includes its molecular weight (630.59 g/mol ), chemical formula (C31H34O14), and solubility. It is soluble in solvents like methanol and ethanol. A preliminary analysis of your crude extract by analytical HPLC is also recommended to estimate the initial concentration of this compound and identify major impurities. This will help in selecting the appropriate purification strategy and optimizing loading conditions.
Q3: My yield of this compound is consistently low. What are the most likely causes?
A3: Several factors can contribute to low yield during purification. These include:
-
Suboptimal Extraction: Inefficient extraction from the plant material will result in a low starting concentration of this compound in your crude extract.
-
Compound Degradation: this compound, being a glycoside with ester functionalities, may be susceptible to degradation under harsh pH or high-temperature conditions during extraction and purification.
-
Irreversible Adsorption: The compound may irreversibly bind to the stationary phase of your chromatography column if the adsorbent and mobile phase are not well-chosen.
-
Co-elution with Impurities: If separation is not optimal, fractions containing this compound may be contaminated with impurities, leading to losses during subsequent purification steps or the discarding of impure fractions.
-
Inadequate Fraction Collection: Poorly optimized fraction collection parameters can lead to the loss of the target compound, either by collecting fractions that are too broad or by missing the elution peak entirely.
Troubleshooting Guides
Low Yield After Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| No or very little this compound detected in fractions | 1. Irreversible adsorption to the stationary phase. 2. Compound degradation on the column. 3. Incorrect mobile phase polarity. | 1. Change the stationary phase: Consider using a less active adsorbent (e.g., switching from silica gel to a C18 reversed-phase silica).2. Neutralize the stationary phase: If using silica gel, consider pre-treating it with a suitable buffer to avoid acidic conditions that might cause degradation.3. Optimize the mobile phase: Perform small-scale experiments (e.g., TLC) to find a solvent system that provides good separation and ensures the compound elutes. A gradual increase in polarity (gradient elution) is often more effective than isocratic elution. |
| Broad peaks leading to poor separation and yield loss | 1. Column overloading. 2. Poorly packed column. 3. Inappropriate flow rate. | 1. Reduce sample load: The amount of crude extract loaded should typically be 1-5% of the stationary phase weight.2. Repack the column: Ensure the column is packed uniformly to avoid channeling. Wet packing is generally preferred over dry packing for better resolution.3. Adjust flow rate: A slower flow rate can improve resolution, but may increase the purification time and risk of band broadening due to diffusion. |
| This compound is present but heavily contaminated | 1. Suboptimal mobile phase selectivity. 2. Co-elution of structurally similar impurities. | 1. Modify the mobile phase: Try adding a small percentage of a third solvent with a different polarity to alter the selectivity of the separation.2. Employ a different chromatography technique: Consider using a different type of stationary phase (e.g., macroporous resin) or a different separation principle (e.g., counter-current chromatography) for a preliminary purification step. |
Low Yield After Preparative HPLC
| Issue | Possible Cause | Troubleshooting Steps |
| Peak tailing or fronting, leading to impure fractions | 1. Column overloading. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. | 1. Perform a loading study: Determine the maximum sample load that does not compromise peak shape and resolution.2. Adjust mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and silanol groups on the stationary phase. Buffering the mobile phase can improve peak shape.3. Add a competitor: Adding a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase can sometimes reduce peak tailing. |
| Low recovery from the column | 1. Compound precipitation on the column. 2. Degradation under HPLC conditions. | 1. Check sample solubility: Ensure the sample is fully dissolved in the mobile phase before injection. A stronger injection solvent may be needed, but should be used in minimal volumes.2. Assess stability: Investigate the stability of this compound in the mobile phase over the duration of the purification run. Consider lowering the temperature of the column and fraction collector. |
| Inconsistent retention times | 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in temperature. | 1. Prepare fresh mobile phase: Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can sometimes lead to volume changes and should be done carefully.2. Use a guard column: A guard column can protect the analytical column from contaminants and extend its lifetime.3. Use a column oven: A column oven will maintain a constant temperature, leading to more reproducible retention times. |
Experimental Protocols
Protocol 1: General Extraction of Monoterpene Glycosides from Paeonia Species
This protocol is a general guideline based on the extraction of similar compounds and should be optimized for your specific plant material.
-
Material Preparation: Air-dry the plant material (e.g., seed meal of Paeonia suffruticosa) and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered material with 70% ethanol at a 1:10 solid-to-liquid ratio.
-
Perform the extraction at room temperature for 24 hours with constant stirring.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Combine the filtrates.
-
-
Concentration: Concentrate the combined filtrate under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Column Chromatography on Macroporous Resin
Macroporous resins are effective for the initial enrichment of glycosides from crude extracts.
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., HPD-100, XAD-4). Pre-treat the resin by washing sequentially with ethanol and then water to remove any impurities.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in water and load it onto the column at a slow flow rate.
-
Washing: Wash the column with several column volumes of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Fraction Analysis: Collect fractions and analyze them by analytical HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them under reduced pressure.
Protocol 3: Preparative HPLC for Final Purification
This is a general protocol that will require optimization of the mobile phase and gradient.
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Develop a linear gradient based on analytical HPLC results. A typical starting point could be:
-
0-5 min: 20% B
-
5-35 min: 20-50% B
-
35-40 min: 50-90% B
-
40-45 min: 90% B (wash)
-
45-50 min: 90-20% B (re-equilibration)
-
-
Flow Rate: 10-20 mL/min, depending on the column dimensions.
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 230 nm).
-
Injection Volume and Concentration: Dissolve the enriched fraction from the previous step in the initial mobile phase composition. The concentration and injection volume should be optimized through a loading study to maximize throughput without sacrificing resolution.
-
Fraction Collection: Collect fractions based on the elution of the target peak.
-
Purity Analysis and Final Processing: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain pure this compound.
Data Presentation
Table 1: Influence of Extraction Parameters on Monoterpene Glycoside Yield (Hypothetical Data for Illustrative Purposes)
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Level |
| Ethanol Concentration (%) | 50 | 70 | 90 | 70 |
| Extraction Time (h) | 12 | 24 | 48 | 24 |
| Extraction Temperature (°C) | 25 | 40 | 60 | 25 |
| Solid-to-Liquid Ratio | 1:5 | 1:10 | 1:15 | 1:10 |
Table 2: Comparison of Adsorbents for Column Chromatography (Hypothetical Data)
| Adsorbent | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Recovery Rate (%) |
| Silica Gel | 15 | 75 | 65 |
| Macroporous Resin HPD-100 | 25 | 90 | 85 |
| Macroporous Resin XAD-4 | 22 | 88 | 82 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for low yield issues.
References
Technical Support Center: Mudanpioside J Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxicity of Mudanpioside J. As of our latest literature search, specific studies detailing the cytotoxic effects of isolated this compound on cell lines are not available. However, extracts from Paeonia suffruticosa, the plant from which this compound is derived, have demonstrated cytotoxic properties. This guide offers a general framework for assessing the cytotoxicity of this compound, including protocols, troubleshooting, and hypothetical pathways for investigation.
Frequently Asked Questions (FAQs)
Q1: Is there any published data on the cytotoxicity of this compound?
A1: Currently, there are no specific studies focused on the cytotoxicity of isolated this compound in various cell lines. One study identified this compound as a protein disulfide isomerase (PDI) affinity component, but the research primarily investigated the antithrombotic effects of a related compound, Mudanpioside C[1][2][3].
Q2: What is known about the cytotoxic effects of extracts from Paeonia suffruticosa?
A2: Extracts from the root and bark of Paeonia suffruticosa have shown dose- and time-dependent cytotoxic activity against several cancer cell lines. These studies provide a basis for investigating the potential anticancer properties of individual compounds from this plant, such as this compound.
Q3: Which cell lines have been used to test the cytotoxicity of Paeonia suffruticosa extracts?
A3: Cytotoxicity of Paeonia suffruticosa extracts has been evaluated in human gastric cancer cells, mouse and human bladder cancer cells, and renal carcinoma cells[4][5].
Q4: What are the typical IC50 values observed for Paeonia suffruticosa extracts?
A4: The half-maximal inhibitory concentration (IC50) values for Paeonia suffruticosa extracts vary depending on the cell line and exposure time. For instance, in human gastric cancer cells, IC50 values were approximately 220 µg/ml at 48 hours and 200 µg/ml at 72 hours[4][5]. In mouse bladder cancer cells, the IC50 was 1.6 mg/ml at 24 hours and 1.3 mg/ml at 48 hours[5].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or no dose-response | - Compound is not cytotoxic at the tested concentrations- Incorrect assay choice- Insufficient incubation time | - Test a wider and higher range of concentrations.- Verify that the chosen assay is suitable for the expected mechanism of cell death.- Perform a time-course experiment to determine the optimal incubation period. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound | - Dissolve this compound in a small amount of a suitable solvent (e.g., DMSO) before diluting in culture medium.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
| Inconsistent results between experiments | - Variation in cell passage number- Contamination of cell cultures | - Use cells within a consistent and low passage number range.- Regularly check cell cultures for contamination. |
Quantitative Data Summary
Since no specific data for this compound is available, the following table summarizes the reported cytotoxicity of Paeonia suffruticosa extracts to provide a contextual reference.
| Cell Line | Extract Type | Incubation Time | IC50 Value | Reference |
| Human Gastric Cancer Cells | Ethanolic root bark extract | 48 hours | ~220 µg/ml | [4][5] |
| Human Gastric Cancer Cells | Ethanolic root bark extract | 72 hours | ~200 µg/ml | [4][5] |
| Mouse Bladder Cancer Cells (MB49) | Root bark extract | 24 hours | 1.6 mg/ml | [5] |
| Mouse Bladder Cancer Cells (MB49) | Root bark extract | 48 hours | 1.3 mg/ml | [5] |
| Human Bladder Cancer Cells (5637) | Root bark extract | 24 hours | 2.0 mg/ml | [5] |
| Human Bladder Cancer Cells (5637) | Root bark extract | 48 hours | 1.4 mg/ml | [5] |
| Renal Carcinoma Cells (786-O) | Aqueous extract | Not specified | 1.5 mg/ml | [5] |
Experimental Protocols
General Protocol for MTT Assay to Determine Cytotoxicity
This protocol provides a general method for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µl of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µl of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway for Investigation
The following diagram illustrates a hypothetical apoptosis signaling pathway that could be investigated as a potential mechanism of action for this compound, should it exhibit cytotoxic effects. This is a generalized pathway for research exploration.
Caption: Hypothetical apoptosis pathway for this compound.
References
- 1. mudanpioside-c-discovered-from-paeonia-suffruticosa-andr-acts-as-a-protein-disulfide-isomerase-inhibitor-with-antithrombotic-activities - Ask this paper | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mudanpioside C Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
Technical Support Center: Enhancing the Bioavailability of Mudanpioside J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low in vivo bioavailability of Mudanpioside J.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanocrystal formation can enhance dissolution rates.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve the solubilization and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the guest molecule.
Q3: Are there any known pharmacokinetic challenges with related paeony glycosides?
A3: Yes, pharmacokinetic studies on other major paeony glycosides, such as paeoniflorin and albiflorin, have often reported a "bimodal phenomenon" or double peaks in the plasma concentration-time curve after oral administration.[4] This may be due to enterohepatic recirculation or variable absorption along the gastrointestinal tract. Researchers working with this compound should be aware of this possibility when designing their pharmacokinetic studies and interpreting the results.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic Studies
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Formulation Enhancement: Develop an enabling formulation such as a solid dispersion, a lipid-based formulation (e.g., SEDDS), or a cyclodextrin complex. 2. Particle Size Reduction: Investigate micronization or nanomilling of the raw this compound powder. |
| Chemical Instability | 1. pH-Stability Profile: Determine the stability of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to assess degradation in the gastrointestinal tract. 2. Temperature and Light Sensitivity: Conduct forced degradation studies to understand the impact of temperature and light on stability.[5] |
| Pre-systemic Metabolism | 1. In vitro Metabolism: Use liver microsomes or S9 fractions to assess the potential for first-pass metabolism. 2. Coadministration with Inhibitors: If metabolism is significant, consider co-administration with known inhibitors of relevant enzymes in preclinical models. |
| P-glycoprotein (P-gp) Efflux | 1. In vitro Permeability Assay: Use Caco-2 cell monolayers to determine if this compound is a substrate for P-gp efflux pumps. 2. Coadministration with P-gp Inhibitors: In preclinical studies, co-administer with a P-gp inhibitor to see if plasma exposure increases. |
Issue 2: Difficulty in Achieving a Stable and Soluble Formulation for In Vivo Dosing
| Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Aqueous Dosing Vehicles | 1. Solubility Screening: Systematically screen the solubility in various pharmaceutically acceptable co-solvents (e.g., PEG 300, propylene glycol, ethanol) and surfactants (e.g., Tween 80, Cremophor EL). 2. Amorphous Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC) to prevent recrystallization. |
| Phase Separation or Instability of Lipid-Based Formulations | 1. Component Selection: Carefully screen and select oils, surfactants, and co-surfactants that provide a stable and robust formulation upon dilution in aqueous media. 2. Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant for creating a stable microemulsion or nanoemulsion. |
Quantitative Data
While specific pharmacokinetic data for this compound is limited in the public domain, the following table summarizes key pharmacokinetic parameters for the structurally related and major paeony glycosides, paeoniflorin and albiflorin, after oral administration in rats. This can serve as a useful reference for what to expect.
Table 1: Pharmacokinetic Parameters of Paeoniflorin and Albiflorin in Rats (Mean ± SD)
| Compound | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Paeoniflorin | Pure Compound | - | 659 ± 147 | 0.35 ± 0.14 | 722 ± 158 | [6] |
| Albiflorin | Pure Compound | - | 812 ± 370 | 0.25 | 1122 ± 351 | [6] |
| Paeoniflorin | Radix Paeoniae Alba Extract | - | 2132 ± 560 | 0.40 ± 0.14 | 2259 ± 910 | [6][7] |
| Albiflorin | Radix Paeoniae Alba Extract | - | 4637 ± 2774 | 0.40 ± 0.14 | 4755 ± 2560 | [6][7] |
Note: The dose was not specified in the abstract. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Assessment
-
Objective: To determine the equilibrium solubility of this compound in aqueous buffers.
-
Materials: this compound powder, phosphate buffered saline (PBS) at pH 7.4, simulated gastric fluid (pH 1.2), and simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Add an excess amount of this compound powder to separate vials containing each of the aqueous buffers.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[8][9][10][11][12]
-
Protocol 2: Preliminary Stability Assessment under Forced Degradation
-
Objective: To evaluate the stability of this compound under stress conditions to identify potential degradation pathways.[5]
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV light chamber, and a stability chamber.
-
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Acid Hydrolysis: Add 0.1 M HCl to a solution of this compound and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH to a solution of this compound and incubate at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂ to a solution of this compound and incubate at room temperature.
-
Photostability: Expose a solution of this compound to UV light.
-
Thermal Stability: Store a solid sample of this compound at an elevated temperature (e.g., 60°C).
-
At specified time points, withdraw samples and analyze them by a stability-indicating HPLC method to determine the remaining concentration of this compound and detect any degradation products.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the key pharmacokinetic parameters of a this compound formulation after oral administration.
-
Materials: this compound formulation, appropriate rodent species (e.g., Sprague-Dawley rats), oral gavage needles, and blood collection supplies.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5][10]
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.[13]
-
Visualizations
Signaling Pathways
Total glucosides of paeony, which include this compound, have been reported to modulate several inflammatory signaling pathways.[14] Understanding these pathways can provide insights into the mechanism of action of this compound.
Caption: Overview of key signaling pathways potentially modulated by total glucosides of paeony.
Experimental Workflow
The following diagram outlines a general workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: A logical workflow for enhancing the bioavailability of this compound.
References
- 1. This compound|262350-52-7|COA [dcchemicals.com]
- 2. This compound|CAS 262350-52-7|DC Chemicals [dcchemicals.com]
- 3. This compound | CAS:262350-52-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. phcog.com [phcog.com]
- 5. iipseries.org [iipseries.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetic properties of albiflorin and paeoniflorin after oral administration of pure compound, Radix Paeoniae alba extract and danggui-shaoyao-san extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. ajpaonline.com [ajpaonline.com]
- 11. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C31H34O14 | CID 21593828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Total glucosides of paeony: A review of its phytochemistry, role in autoimmune diseases, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Mudanpioside J dosage and administration optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mudanpioside J. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a monoterpene glycoside and a metabolite of cortex moutan (the root bark of Paeonia suffruticosa).[1][2][3] While specific biological activities of this compound are not extensively documented in publicly available literature, it has been identified as a compound with affinity for Protein Disulfide Isomerase (PDI).[4] A structurally similar compound, Mudanpioside C, is a known inhibitor of PDI and exhibits antithrombotic properties.[4][5][6] This suggests that this compound may have a similar mechanism of action. For the broader class of compounds from Paeonia herbs, the NF-κB and Nrf2 signaling pathways are considered important pharmacological targets.[5]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[7] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month.[1] Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.[1]
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8] For cell-based assays, it is crucial to use a biocompatible solvent like DMSO and to ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5%) to avoid cytotoxicity.
Dosage and Administration Optimization
Disclaimer: Specific dosage and administration data for this compound are limited. The following tables provide suggested starting concentrations and dosages based on data from the related compound Mudanpioside C and other PDI inhibitors. Optimization will be required for your specific experimental model.
Table 1: Suggested In Vitro Concentration Ranges
| Assay Type | Compound | Recommended Starting Concentration | Key Considerations |
| PDI Inhibition Assay | Mudanpioside C (as reference) | IC₅₀: 3.22 µM[9] | Test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC₅₀ for this compound. |
| Cell-Based Assays | General Small Molecules | 1 µM - 100 µM[10] | Ensure final solvent concentration (e.g., DMSO) is non-toxic to cells (e.g., <0.5%).[11] |
Table 2: Suggested In Vivo Dosage (Based on a Related PDI Inhibitor)
| Animal Model | Compound | Route of Administration | Dosage | Reference |
| Mouse model of thrombosis | Rutin (PDI inhibitor) | Intravenous | 0.1 - 0.3 mg/kg[12] | This provides a potential starting point for preclinical studies with this compound. Pharmacokinetics and toxicology studies are necessary. |
Experimental Protocols
Protocol 1: In Vitro Protein Disulfide Isomerase (PDI) Inhibition Assay (Turbidimetric)
This protocol is adapted from standard insulin reduction assays used to measure PDI activity.[13][14][15]
Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be measured as an increase in absorbance.
Materials:
-
Recombinant human PDI
-
Bovine insulin
-
Dithiothreitol (DTT)
-
This compound (and other test compounds)
-
Assay buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound or a control inhibitor to the wells.
-
Add recombinant human PDI to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of bovine insulin and DTT.
-
Immediately begin monitoring the increase in absorbance at 650 nm at regular intervals for up to 90 minutes.
-
The rate of insulin aggregation is proportional to PDI activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Analysis of Nrf2 Signaling Pathway Activation
This protocol describes a general method for assessing the activation of the Nrf2 pathway in cultured cells.[2][7][8]
Principle: Upon activation, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of target genes. This can be measured using an ELISA-based assay for Nrf2 in nuclear extracts or through a reporter gene assay.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Positive control activator (e.g., sulforaphane)
-
Nuclear extraction kit
-
Nrf2 Transcription Factor Assay Kit (ELISA-based) or ARE-reporter plasmid and luciferase assay system
-
Luminometer or spectrophotometer
Procedure (ELISA-based):
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for a specified time (e.g., 6-24 hours).
-
Following treatment, harvest the cells and perform nuclear extraction according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts.
-
Use an ELISA-based Nrf2 activity assay kit to quantify the amount of active Nrf2 in the nuclear extracts by following the kit's instructions. This typically involves incubating the extracts in wells coated with an ARE-containing oligonucleotide.
-
Measure the absorbance and calculate the fold-change in Nrf2 activation compared to the vehicle control.
Troubleshooting Guide
Issue 1: Poor solubility of this compound in aqueous solutions.
-
Possible Cause: this compound is a relatively nonpolar molecule.
-
Solution:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
When diluting into aqueous assay buffers, do so incrementally and with vigorous vortexing to prevent precipitation.
-
For cell-based assays, ensure the final solvent concentration is below the toxic threshold for your cell line.
-
Issue 2: Inconsistent results in the PDI inhibition assay.
-
Possible Causes:
-
Degradation of reagents (PDI, DTT, insulin).
-
Precipitation of this compound at higher concentrations.
-
Interference from the compound itself (e.g., absorbance at 650 nm).
-
-
Solutions:
-
Use freshly prepared reagents. Aliquot and store PDI at -80°C.
-
Visually inspect the assay plate for any precipitation of the test compound.
-
Run a control well with this compound but without PDI to check for any intrinsic absorbance.
-
Issue 3: High background signal in the Nrf2 activation assay.
-
Possible Cause:
-
Contamination of nuclear extracts with cytoplasmic proteins.
-
Non-specific binding in the ELISA.
-
-
Solutions:
-
Ensure proper cell lysis and separation of nuclear and cytoplasmic fractions during extraction.
-
Follow the washing steps in the ELISA protocol carefully to minimize non-specific binding.
-
Issue 4: No observed effect of this compound on the target pathway.
-
Possible Causes:
-
The tested concentration range is not optimal.
-
The incubation time is too short or too long.
-
This compound is not active in the chosen experimental system.
-
Degradation of the compound.
-
-
Solutions:
-
Perform a dose-response study over a wider range of concentrations.
-
Conduct a time-course experiment to determine the optimal treatment duration.
-
Verify the integrity of your this compound stock.
-
Consider that this compound may not be a potent modulator of the specific pathway being investigated.
-
Visualizations
References
- 1. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. raybiotech.com [raybiotech.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
- 9. Mudanpioside C Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Mudanpioside J Experiments
Welcome to the technical support center for Mudanpioside J. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent between batches. What could be the cause?
A1: Inconsistent results with this compound can arise from several factors:
-
Compound Stability and Handling: Like many natural glycosides, the stability of this compound in solution can be a concern. Ensure your stock solutions are prepared fresh and stored correctly, ideally protected from light and at a low temperature. Avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound, being a glycoside, may have limited solubility in certain solvents, which can affect the actual concentration in your assays.[1][2] Ensure the compound is fully dissolved before application.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and the presence of contaminants like mycoplasma can significantly alter cellular responses to treatment.[3][][5]
-
Assay Protocol Variability: Minor variations in incubation times, temperature, or reagent concentrations can lead to significant differences in results.[3]
Q2: I am observing lower-than-expected bioactivity of this compound in my cell-based assays. What should I check?
A2: Lower-than-expected bioactivity can be due to:
-
Compound Degradation: Depending on the pH and temperature of your culture media, this compound may degrade over the course of the experiment.[6][7] Consider performing a stability test of the compound under your specific experimental conditions.
-
Interaction with Media Components: Components in the cell culture serum may bind to this compound, reducing its effective concentration.[3]
-
Cellular Uptake: As a glycoside, this compound's transport into cells might be limited.[1][2] The hydrophilic sugar moiety can negatively influence its ability to cross cell membranes.[1][2]
-
Incorrect Solvent: The solvent used to dissolve this compound might have unintended effects on the cells or the compound itself. Always run a vehicle control.
Q3: Can the glycosidic nature of this compound influence its mechanism of action?
A3: Yes, the glycosidic moiety is crucial. For many glycosides, the sugar residue can be essential for their biological activity by influencing pharmacokinetic properties, target specificity, and receptor binding.[1][2] In some cases, the glycoside may be a pro-drug that is hydrolyzed to its aglycone form to become active.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a microscope to verify even cell distribution.[3] | Inconsistent cell numbers per well will lead to variable results. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[3] | Wells on the perimeter are prone to evaporation and temperature changes, affecting cell growth. |
| Incomplete Dissolution | Visually inspect the stock and working solutions for any precipitate. Consider using a brief, gentle sonication to aid dissolution. | Undissolved compound leads to inaccurate final concentrations. |
| Compound Instability | Prepare working solutions fresh from a stable stock solution for each experiment. Minimize exposure to light and elevated temperatures.[6][8] | Degradation of the compound will lead to a loss of activity and inconsistent results. |
Problem 2: Unexpected Pro- or Anti-inflammatory Effects
This compound and its analogs, like paeoniflorin, are known to have anti-inflammatory properties.[9] If you observe unexpected inflammatory responses, consider the following:
| Potential Cause | Troubleshooting Step | Rationale |
| Endotoxin Contamination | Test your this compound solution and cell culture reagents for endotoxin contamination. | Endotoxins can trigger a strong inflammatory response in immune cells like macrophages. |
| Off-Target Effects | The compound may be interacting with unintended cellular targets at the concentration used. | Perform a dose-response curve to identify the optimal concentration range. |
| Histamine Release | Some compounds can induce histamine release from mast cells, which can mimic an inflammatory response.[10] | This is a known effect for some natural products and their analogs. |
Data Presentation
The following tables present hypothetical data based on known properties of similar compounds like paeoniflorin to illustrate expected outcomes and aid in troubleshooting.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | >10 | Glycosides are generally water-soluble.[1][2] |
| DMSO | >20 | A common solvent for preparing stock solutions of natural products. |
| Ethanol (30%) | ~5 | The polarity of the solvent mix can influence solubility.[11] |
| PBS (pH 7.4) | >10 | Should be readily soluble for cell culture experiments. |
Table 2: Stability of this compound in Solution (4°C)
| Solvent | Purity after 24h (%) | Purity after 7 days (%) | Notes |
| DMSO | 99 | 95 | Generally stable, but long-term storage in DMSO at room temperature is not recommended. |
| PBS (pH 7.4) | 98 | 90 | Degradation may occur in aqueous solutions over time.[6][7] |
| Cell Culture Media | 95 | 85 | Components in the media may accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. A brief, gentle sonication in a water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Caption: A typical experimental workflow for assessing the bioactivity of this compound.
Caption: A logical flow diagram for troubleshooting common issues in this compound experiments.
Caption: A simplified signaling pathway for the anti-inflammatory effects of paeoniflorin analogs.
References
- 1. Description and Analysis of Glycosidic Residues in the Largest Open Natural Products Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. | Semantic Scholar [semanticscholar.org]
- 8. Preformulation stability of trans-resveratrol and trans-resveratrol glucoside (Piceid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mudanpioside J vs. Mudanpioside C: A Comparative Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally similar monoterpene glycosides, Mudanpioside J and Mudanpioside C, isolated from the root bark of Paeonia suffruticosa (Cortex Moutan). While both compounds have been identified as interacting with Protein Disulfide Isomerase (PDI), a critical enzyme in thrombus formation, the extent of their biological activities, particularly in the context of antithrombotic potential, appears to differ significantly based on current research.
Executive Summary
Current scientific literature strongly indicates that Mudanpioside C is a potent inhibitor of Protein Disulfide Isomerase (PDI) , exhibiting significant antithrombotic and antiplatelet activities. In contrast, while This compound has been identified as a PDI affinity component , suggesting it binds to the enzyme, there is a notable lack of quantitative data on its inhibitory activity and other biological effects. This guide will delve into the available data, providing a clear comparison of their known biological activities, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway.
Data Presentation: Quantitative Comparison
A direct quantitative comparison of the biological activities of this compound and Mudanpioside C is limited by the absence of published inhibitory concentration data for this compound. However, the available data for Mudanpioside C and its comparison with a related compound, Benzoyloxypaeoniflorin, from the same study that identified this compound as a PDI affinity component, are presented below.
| Compound | Target | Biological Activity | IC50 Value (µM) | Source |
| Mudanpioside C | Protein Disulfide Isomerase (PDI) | PDI Inhibition | 3.22 | [1][2][3] |
| Benzoyloxypaeoniflorin | Protein Disulfide Isomerase (PDI) | PDI Inhibition | 16.73 | [1][2][3] |
| This compound | Protein Disulfide Isomerase (PDI) | PDI Affinity Component | Not Reported | [1] |
Note: The study that identified this compound as a PDI affinity component did not report an IC50 value for its inhibitory activity.[1] This suggests that while it binds to PDI, its inhibitory potency may be significantly lower than that of Mudanpioside C or was not the focus of that particular investigation.
Biological Activity Profile
Mudanpioside C: A Potent Antithrombotic Agent
Mudanpioside C has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3] PDI is a crucial enzyme involved in the formation of disulfide bonds in proteins and has been shown to play a significant role in thrombosis. By inhibiting PDI, Mudanpioside C demonstrates the following biological effects:
-
Antiplatelet Activity: Mudanpioside C dose-dependently suppresses collagen-induced platelet aggregation.[1][3] It also interferes with platelet activation, adhesion, and spreading.[1]
-
Antithrombotic Activity: In vivo studies have shown that administration of Mudanpioside C can significantly inhibit thrombus formation without disrupting hemostasis in mice.[1][3]
The mechanism of action for Mudanpioside C's antithrombotic effects is attributed to its specific binding to the b'-x domain of PDI.[1][2] This interaction inhibits the enzymatic activity of PDI, which is essential for platelet function and the coagulation cascade.
This compound: A PDI-Binding Compound with Undetermined Activity
The primary reported biological interaction of this compound is its affinity for Protein Disulfide Isomerase (PDI).[1] It was identified along with Mudanpioside C and Benzoyloxypaeoniflorin as a "PDI affinity component" through affinity chromatography.[1] However, unlike the other two compounds, its inhibitory effect on PDI activity was not quantified in the same study.
Currently, there is a lack of published data on other specific biological activities of this compound, such as antiplatelet or antithrombotic effects. Further research is required to determine if its binding to PDI translates into a significant biological function.
Experimental Protocols
Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)
This assay measures the ability of a compound to inhibit the PDI-catalyzed reduction of insulin, which leads to the aggregation of the insulin B-chain and a measurable increase in turbidity.
Materials:
-
Human recombinant PDI
-
Insulin
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
Test compounds (this compound and C)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Prepare a stock solution of insulin in the assay buffer.
-
In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
Insulin solution
-
PDI enzyme solution
-
Test compound at various concentrations (or vehicle control)
-
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding DTT to each well.
-
Immediately start monitoring the increase in absorbance at 650 nm at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes).
-
The rate of insulin reduction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Collagen-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by collagen, a physiological agonist.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Collagen solution
-
Tyrode's buffer (for washed platelets)
-
Test compounds (this compound and C)
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation or prepare washed platelets by further centrifugation and resuspension in Tyrode's buffer.
-
Adjust the platelet count to a standardized concentration.
-
Pre-warm the platelet suspension to 37°C.
-
Place the platelet suspension in the aggregometer cuvette with a stir bar.
-
Add the test compound at various concentrations (or vehicle control) and incubate for a short period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of collagen.
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes). An increase in light transmittance indicates platelet aggregation.
-
The maximum aggregation percentage is recorded.
-
The percentage of inhibition is calculated by comparing the maximum aggregation in the presence of the test compound to that of the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PDI's role in thrombosis and Mudanpioside C's inhibitory action.
Caption: Workflow for PDI inhibition and platelet aggregation assays.
Conclusion
Based on the currently available scientific evidence, Mudanpioside C is a well-characterized inhibitor of Protein Disulfide Isomerase with demonstrated antiplatelet and antithrombotic activities. Its potential as a lead compound for the development of novel antithrombotic drugs is significant.
In contrast, the biological activity of this compound remains largely uncharacterized. While it has been shown to bind to PDI, the functional consequences of this interaction are unknown. Therefore, for researchers and drug development professionals seeking a potent PDI inhibitor with antithrombotic effects, Mudanpioside C is the compound of interest. Further investigation into the biological activities of this compound is necessary to ascertain its therapeutic potential.
References
- 1. mudanpioside-c-discovered-from-paeonia-suffruticosa-andr-acts-as-a-protein-disulfide-isomerase-inhibitor-with-antithrombotic-activities - Ask this paper | Bohrium [bohrium.com]
- 2. Mudanpioside C Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparing the efficacy of Mudanpioside J and paeoniflorin
An Objective Comparison of the Efficacy of Mudanpioside J and Paeoniflorin for Researchers and Drug Development Professionals
This compound and paeoniflorin are both monoterpene glycosides found in the roots of peonies (Paeonia species) and have garnered interest for their potential therapeutic applications. While paeoniflorin has been extensively studied for its diverse pharmacological effects, including neuroprotective, anti-inflammatory, and antithrombotic activities, research on this compound is less extensive. This guide provides a comparative overview of the available efficacy data for these two compounds, supported by experimental details and pathway visualizations to aid researchers and drug development professionals in their assessments.
Comparative Efficacy: A Summary of Quantitative Data
Direct comparative studies evaluating the efficacy of this compound and paeoniflorin are scarce in the current scientific literature. However, by examining individual studies on each compound, a comparative perspective can be formed. The following tables summarize the available quantitative data for their biological activities.
Table 1: Antithrombotic and Anti-inflammatory Activity
| Compound | Assay | Target/Model | Efficacy (IC50/Effective Dose) | Reference |
| Mudanpioside C (structurally similar to this compound) | Protein Disulfide Isomerase (PDI) Inhibition | Recombinant PDI | IC50: 3.22 μM | [1] |
| Paeoniflorin | Shear Stress-Induced Platelet Aggregation | Human Platelets | Significant inhibition at 250 µM | [2] |
| Arterial Thrombosis in vivo | Rat model | Effective at 10 mg/kg | [2] | |
| Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | IC50: 2.2 x 10-4 mol/L | [3][4] |
Note: Data for this compound's direct PDI inhibition is not available; however, it has been identified as a PDI affinity component. The data for the structurally similar Mudanpioside C is provided as a proxy for its potential antithrombotic activity.
Table 2: Neuroprotective Activity of Paeoniflorin
| Compound | Assay | Model | Efficacy | Reference |
| Paeoniflorin | Cell Viability | H2O2-induced PC12 cells | Significant protection at 20, 40, and 80 µM | [5] |
| Apoptosis Inhibition | MPP+-induced PC12 cells | Significant reduction in apoptosis at 200 µM | [6] |
Currently, there is a lack of available data on the neuroprotective effects of this compound.
Detailed Experimental Protocols
Protein Disulfide Isomerase (PDI) Inhibition Assay (for Mudanpioside C)
The inhibitory activity of Mudanpioside C on PDI was determined using a turbidimetric assay that measures the PDI-catalyzed reduction of insulin. Recombinant human PDI was incubated with varying concentrations of the compound. The reaction was initiated by adding dithiothreitol (DTT) and insulin. The aggregation of the insulin B-chain, resulting from the reduction of its disulfide bonds by PDI, was monitored by measuring the increase in absorbance at 650 nm. The IC50 value was calculated from the dose-response curve.
Shear Stress-Induced Platelet Aggregation Assay (for Paeoniflorin)
Human platelet-rich plasma (PRP) was subjected to high shear stress using a cone-and-plate viscometer to induce platelet aggregation. Paeoniflorin at various concentrations was pre-incubated with the PRP before applying the shear stress. The extent of platelet aggregation was determined by measuring the change in light transmittance using an aggregometer.
In Vivo Arterial Thrombosis Model (for Paeoniflorin)
In this model, thrombosis was induced in the mesenteric artery of rats by applying a filter paper saturated with ferric chloride (FeCl3) to the arterial surface. Paeoniflorin was administered intravenously prior to the injury. The time to occlusion of the artery was measured to evaluate the antithrombotic effect of the compound.
Nitric Oxide (NO) Production Assay (for Paeoniflorin)
RAW 264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of paeoniflorin. The production of nitric oxide was quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The IC50 value was determined from the concentration-response curve.[3][4]
Neuroprotection Assays (for Paeoniflorin)
PC12 cells were treated with hydrogen peroxide (H2O2) or MPP+ to induce oxidative stress and apoptosis, respectively.[5][6] The neuroprotective effect of paeoniflorin was assessed by pre-treating the cells with the compound before the insult. Cell viability was measured using the MTT assay, and apoptosis was quantified by flow cytometry after staining with Annexin V and propidium iodide.[6]
Signaling Pathways and Mechanisms of Action
This compound and PDI Inhibition
This compound has been identified as an affinity component for Protein Disulfide Isomerase (PDI), an enzyme crucial for thrombus formation.[1] While the exact binding and inhibitory mechanism of this compound is yet to be fully elucidated, the structurally related Mudanpioside C has been shown to be a potent PDI inhibitor.[1] PDI inhibition is a promising antithrombotic strategy as it can prevent both platelet accumulation and fibrin formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antithrombotic Effects of Paeoniflorin from Paeonia suffruticosa by Selective Inhibition on Shear Stress-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeoniflorin, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Mudanpioside J with Other Bioactive Compounds from Paeonia Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the biological activities of key compounds isolated from Paeonia species, with a focus on Mudanpioside J and its prevalent counterparts: Paeoniflorin, Albiflorin, Oxypaeoniflorin, and Benzoylpaeoniflorin. The objective is to offer a clear, evidence-based resource for researchers investigating the therapeutic potential of these natural products.
Executive Summary
Compounds derived from Paeonia, the peony genus, have a long history in traditional medicine and are now the subject of intense scientific scrutiny for their pharmacological properties, particularly their anti-inflammatory and antioxidant effects. This comparison reveals that while significant data exists for compounds like Paeoniflorin, Albiflorin, and Oxypaeoniflorin, quantitative data on the specific bioactivities of this compound remains limited in publicly accessible literature. This guide synthesizes the available experimental data to facilitate a comparative understanding and to highlight areas for future research.
Data Presentation: Anti-inflammatory and Antioxidant Activities
The following tables summarize the available quantitative data for the anti-inflammatory and antioxidant activities of the selected Paeonia compounds. The primary endpoints for comparison are the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages (a key indicator of anti-inflammatory activity) and the IC50 for scavenging of ABTS and DPPH radicals (indicators of antioxidant activity).
Table 1: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | - | - | No data available | - |
| Paeoniflorin | RAW 264.7 | NO Inhibition | 220 | [1] |
| Albiflorin | RAW 264.7 | NO Inhibition | 13,000 | [1] |
| Oxypaeoniflorin | - | - | No direct data available | - |
| Benzoylpaeoniflorin | HUVECs | NO Inhibition | Dose-dependent inhibition observed, but no IC50 value reported. | [2] |
Table 2: Antioxidant Activity - Radical Scavenging
| Compound | Assay | IC50 (µM) | Reference |
| This compound | - | No data available | - |
| Paeoniflorin | ABTS | 419.7 | [3] |
| Albiflorin | - | No direct data available | - |
| Oxypaeoniflorin | ABTS | 100.2 | [3] |
| Benzoylpaeoniflorin | - | No direct data available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to allow for critical evaluation of the presented data.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is based on the methodology described in the comparative study of paeoniflorin and albiflorin.[1]
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Paeoniflorin, Albiflorin) and the cells are pre-incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Quantification (Griess Assay):
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
IC50 Calculation: The concentration of the compound that inhibits NO production by 50% compared to the LPS-stimulated control is calculated.
Antioxidant Activity: ABTS Radical Scavenging Assay
This protocol is based on the methodology described in the study of paeoniflorin and oxypaeoniflorin.[3]
-
ABTS Radical Cation (ABTS•+) Generation:
-
A 7 mM stock solution of ABTS is prepared in water.
-
A 2.45 mM stock solution of potassium persulfate is prepared in water.
-
The ABTS radical cation is generated by mixing the two stock solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
-
Assay Procedure:
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
1.0 mL of the diluted ABTS•+ solution is added to 10 µL of the test compound at various concentrations.
-
The mixture is incubated for 6 minutes at room temperature.
-
The absorbance is measured at 734 nm.
-
-
Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined from a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the assessment of the Paeonia compounds.
Conclusion and Future Directions
A significant gap in the current literature is the lack of quantitative in vitro data for the anti-inflammatory and antioxidant activities of this compound. While its presence in medicinal Paeonia species suggests potential bioactivity, further research is imperative to elucidate its specific pharmacological profile. Future studies should focus on determining the IC50 values of this compound in standardized anti-inflammatory and antioxidant assays to enable a comprehensive head-to-head comparison with other major Paeonia compounds. Such data is critical for advancing our understanding of the structure-activity relationships within this important class of natural products and for guiding the development of new therapeutic agents.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mudanpioside J's Antioxidant Potential: A Comparative Guide Based on Assays of Related Compounds
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant activity of compounds related to Mudanpioside J, a monoterpene glycoside found in Paeonia suffruticosa. Due to the limited availability of specific antioxidant assay data for this compound in publicly accessible literature, this document focuses on cross-validating the antioxidant potential of extracts from its source and its constituent compounds using various established assays. This approach offers valuable insights into the expected antioxidant profile of this compound.
While direct quantitative antioxidant data for this compound remains elusive in the reviewed literature, the antioxidant capacity of Paeonia suffruticosa extracts and other isolated monoterpene glycosides has been documented. Phenolic compounds present in the Moutan cortex are largely credited for the antioxidant activity of the raw material. For instance, an ethanolic extract of Moutan cortex at a concentration of 1 mg/mL has been shown to reduce the production of reactive oxygen species (ROS) and oxidative stress-induced cytotoxicity in PC12 cells.[1] Furthermore, a new antioxidant monoterpene glycoside, alpha-benzoyloxypaeoniflorin, also isolated from Paeonia suffruticosa, has demonstrated moderately potent radical scavenging activity against the DPPH radical.[2]
Comparative Antioxidant Activity Data
To provide a framework for understanding the potential antioxidant activity of this compound, the following table summarizes the reported antioxidant activities of Paeonia suffruticosa extracts and other relevant compounds, as measured by common in vitro assays. It is important to note that the antioxidant activity of an extract is the synergistic effect of all its components, and the activity of a single isolated compound may differ.
| Sample | Assay | IC50 / Activity | Reference Compound |
| Paeonia suffruticosa Ethanolic Extract | DPPH Radical Scavenging | Potent Activity (Specific IC50 not provided) | - |
| alpha-benzoyloxypaeoniflorin | DPPH Radical Scavenging | Moderately Potent Activity | - |
| Ascorbic Acid | DPPH Radical Scavenging | IC50: 127.7 µg/ml[3] | - |
| Trolox | ABTS Radical Scavenging | - | - |
| Quercetin | DPPH Radical Scavenging | IC50: 1.89 ± 0.33 µg/mL[4] | - |
| Gallic Acid | DPPH Radical Scavenging | IC50: 1.03 ± 0.25 µg/mL[4] | - |
Experimental Protocols for Antioxidant Assays
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and cross-validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.
Protocol:
-
A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Protocol:
-
The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
The reagent is warmed to 37°C before use.
-
A small volume of the test sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe(II)).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).
Protocol:
-
Cultured cells (e.g., HepG2) are seeded in a microplate.
-
The cells are pre-incubated with the test compound.
-
The cells are then loaded with DCFH-DA.
-
An ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
The fluorescence is measured over time using a microplate reader.
-
The antioxidant activity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence compared to control cells.
Signaling Pathways and Experimental Workflows
The antioxidant effects of natural compounds are often mediated through the modulation of specific cellular signaling pathways. One of the most critical pathways in the cellular defense against oxidative stress is the Nrf2-ARE pathway.
Nrf2-ARE Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.
References
- 1. mdpi.com [mdpi.com]
- 2. A new antioxidant monoterpene glycoside, alpha-benzoyloxypaeoniflorin from Paeonia suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Scant Data on Mudanpioside J Necessitates Focus on Closely Related Mudanpioside C for Comparative Analysis
A comprehensive review of published scientific literature reveals a significant lack of specific data on the biological activities and mechanisms of Mudanpioside J. While identified as a component of Paeonia suffruticosa with affinity for Protein Disulfide Isomerase (PDI), detailed experimental findings remain unpublished. In contrast, its structural analog, Mudanpioside C, isolated from the same plant, has been the subject of more extensive research, particularly concerning its role as a PDI inhibitor with antithrombotic properties.[1][2][3] This guide will, therefore, focus on the published findings for Mudanpioside C as a representative for this class of compounds, providing a framework for understanding its potential therapeutic applications and offering a comparison with other relevant agents.
Comparative Efficacy of PDI Inhibitors and Antithrombotic Agents
Mudanpioside C has demonstrated notable efficacy as an inhibitor of Protein Disulfide Isomerase (PDI), a critical enzyme in thrombus formation.[1][4] Its inhibitory activity is comparable to or greater than other natural and synthetic PDI inhibitors. The following table summarizes the available quantitative data for Mudanpioside C and selected alternative compounds.
| Compound | Target | Assay | IC50 / Kd | Source |
| Mudanpioside C | PDI | PDI Inhibition | IC50: 3.22 μM | [1][2] |
| PDI | PDI Binding | Kd: 3.9 μM | [1][2] | |
| Benzoyloxypaeoniflorin | PDI | PDI Inhibition | IC50: 16.73 μM | [1][2] |
| Quercetin-3-rutinoside | PDI | PDI Inhibition | - | [4][5] |
| Galangin | PDI | PDI Inhibition | 5.9 μM | [6] |
| PACMA 31 | PDI | PDI Inhibition | ~100 μM (less potent than CCF642) | [7] |
| LOC14 | PDI | PDI Inhibition | EC50: 500 nM, Kd: 62 nM | [7] |
| Rutin | PDI | PDI Inhibition | - | |
| ADTM | ERp57 (PDI family) | Redox Activity Inhibition | IC50: 100-300 μM | |
| Aspirin | Cyclooxygenase (COX) | Platelet Aggregation | - | |
| Clopidogrel | P2Y12 Receptor | Platelet Aggregation | - |
Signaling Pathway of Mudanpioside C in Antithrombosis
Mudanpioside C exerts its antithrombotic effects primarily through the inhibition of extracellular PDI. PDI, released from platelets and endothelial cells upon vascular injury, plays a crucial role in thrombus formation by catalyzing disulfide bond exchange in proteins like integrins, facilitating platelet aggregation and fibrin formation. By binding to the b'-x domain of PDI, Mudanpioside C inhibits its reductase activity, thereby disrupting these processes.[1][2][4]
Experimental Protocols
To ensure the replicability of the findings on Mudanpioside C, detailed experimental protocols for key assays are provided below.
Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)
This assay measures the ability of a compound to inhibit the reductase activity of PDI, which reduces insulin, leading to its aggregation and a measurable increase in turbidity.[8]
-
Reagent Preparation:
-
PDI solution: Recombinant human PDI in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Insulin solution: 1 mg/mL insulin in 50 mM Tris-HCl, pH 7.5.
-
Dithiothreitol (DTT) solution: 100 mM DTT.
-
Test compound (Mudanpioside C) and control solutions.
-
Reaction buffer: 100 mM sodium phosphate, pH 7.5, containing 2 mM EDTA.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of reaction buffer.
-
Add 10 µL of the test compound at various concentrations or vehicle control.
-
Add 10 µL of PDI solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of insulin solution and 10 µL of DTT solution.
-
Immediately measure the absorbance at 650 nm every minute for 30-60 minutes at 25°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of insulin reduction by determining the slope of the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Collagen-Induced Platelet Aggregation Assay
This assay assesses the effect of a compound on platelet aggregation induced by an agonist like collagen.[9]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 15 minutes. PPP is used as a blank.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Add the test compound (Mudanpioside C) or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring in an aggregometer.
-
Initiate platelet aggregation by adding a submaximal concentration of collagen (e.g., 2 µg/mL).
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation percentage is calculated, with 100% aggregation set by the light transmittance of PPP.
-
The inhibitory effect of the compound is expressed as the percentage reduction in maximal aggregation compared to the vehicle control.
-
FeCl3-Induced Carotid Artery Thrombosis Model in Mice
This in vivo model is used to evaluate the antithrombotic efficacy of a compound by inducing thrombus formation in the carotid artery through chemical injury.[10][11][12][13][14]
-
Animal Preparation:
-
Anesthetize mice (e.g., C57BL/6) with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Surgically expose the left common carotid artery.
-
-
Thrombosis Induction and Treatment:
-
Administer the test compound (Mudanpioside C, e.g., 0.6 mg/kg) or vehicle control intravenously.
-
After a set time (e.g., 10 minutes), apply a filter paper (e.g., 1x2 mm) saturated with a ferric chloride (FeCl3) solution (e.g., 7.5%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.
-
-
Data Analysis:
-
The primary endpoint is the time to occlusion (TTO), defined as the time from the application of FeCl3 until blood flow ceases.
-
Compare the TTO in the treated group to the control group. A significant prolongation of TTO indicates an antithrombotic effect.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mudanpioside C Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mudanpioside-c-discovered-from-paeonia-suffruticosa-andr-acts-as-a-protein-disulfide-isomerase-inhibitor-with-antithrombotic-activities - Ask this paper | Bohrium [bohrium.com]
- 4. A new antithrombotic strategy: inhibition of the C-terminal active site of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein disulfide isomerase as an antithrombotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Antithrombotic Natural Products Targeting the Major Substrate Binding Pocket of Protein Disulfide Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 14. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Mudanpioside J: A Proposed Framework
A comprehensive review of current scientific literature reveals a notable gap in research regarding the synergistic effects of Mudanpioside J with other compounds. To date, no specific studies detailing such interactions have been published.
This compound, a monoterpene glycoside isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex), has been investigated for various pharmacological activities. However, its potential to act in synergy with other therapeutic agents remains an unexplored area of research. This guide, therefore, aims to provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring the synergistic potential of this compound.
Given the absence of direct experimental data, this document will outline hypothetical experimental protocols, data presentation structures, and conceptual signaling pathways to guide future research in this promising field.
Table 1: Hypothetical Synergistic Effects of this compound with Compound X on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This table illustrates how quantitative data from a hypothetical experiment investigating the anti-inflammatory synergy between this compound and a hypothetical Compound X could be presented. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | Concentration (µM) | NO Inhibition (%) | Combination Index (CI) |
| This compound | 10 | 25 ± 3.1 | - |
| 25 | 48 ± 4.5 | - | |
| 50 | 65 ± 5.2 | - | |
| Compound X | 5 | 18 ± 2.5 | - |
| 10 | 35 ± 3.8 | - | |
| 20 | 55 ± 4.1 | - | |
| This compound + Compound X | 10 + 5 | 55 ± 4.9 | 0.85 |
| 25 + 10 | 82 ± 6.3 | 0.72 | |
| 50 + 20 | 95 ± 7.1 | 0.61 |
Data are presented as mean ± standard deviation and are purely illustrative.
Experimental Protocols: A Roadmap for Investigation
The following are detailed methodologies for key experiments that could be employed to investigate the synergistic effects of this compound.
Cell Culture and Viability Assay
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the compound of interest, or their combination for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with this compound, the compound of interest, or their combination for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant and mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Western Blot Analysis for Inflammatory Mediators
-
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the Bradford assay.
-
Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations: Conceptual Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate conceptual workflows and signaling pathways that could be relevant to the synergistic action of this compound.
Caption: A hypothetical experimental workflow for screening synergistic effects.
Caption: A conceptual NF-κB signaling pathway with hypothetical synergistic targets.
Mudanpioside J: A Potential Alternative in Neuroinflammation and Oxidative Stress-Related Conditions
A comparative analysis of Mudanpioside J against existing therapeutic agents, Ibuprofen and Edaravone, for researchers, scientists, and drug development professionals.
This compound, a monoterpene glycoside found in the roots of Paeonia suffruticosa and Paeonia ostii, is emerging as a compound of interest for its potential therapeutic applications. This guide provides a comparative overview of this compound against two widely used drugs: Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), and Edaravone, a neuroprotective agent. The comparison focuses on their efficacy in mitigating inflammatory and oxidative stress-related cellular damage, supported by available experimental data. While research on this compound is still in its early stages, preliminary evidence suggests its potential as a valuable alternative or adjunct therapy.
Comparative Efficacy and Mechanism of Action
Current research indicates that extracts rich in this compound exhibit significant anti-inflammatory properties. However, a direct quantitative comparison with established drugs is challenging due to the limited availability of specific IC50 values for the purified compound. The following tables summarize the available data to facilitate a comparative assessment.
Table 1: Comparison of Anti-Inflammatory Activity in LPS-Induced RAW264.7 Macrophages
| Compound/Extract | Target | Efficacy (IC50 or % Inhibition) | Reference |
| This compound-rich Extract | Nitric Oxide (NO) Production | Significant dose-dependent reduction | [1] |
| IL-6 Production | Significant dose-dependent reduction | [1] | |
| TNF-α Production | Significant dose-dependent reduction | [1] | |
| Ibuprofen | Nitric Oxide (NO) Production | Significant reduction at 200µM and 400µM | [2] |
| COX-1 | IC50: 13 µM | [3] | |
| COX-2 | IC50: 370 µM | [3] |
Table 2: Comparison of Neuroprotective and Antioxidant Activity
| Compound | Primary Mechanism | Efficacy (IC50) | Reference |
| This compound | (Proposed) Anti-inflammatory, Antioxidant | Data not available | |
| Edaravone | Free Radical Scavenger (Peroxyl Radicals) | IC50: 15.3 µM (Lipid Peroxidation) | [4] |
Signaling Pathways and Molecular Mechanisms
This compound: The precise signaling pathways modulated by this compound are still under investigation. However, based on the activity of other compounds from Paeonia suffruticosa and its observed anti-inflammatory effects, it is hypothesized to inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the inflammatory mediator nitric oxide (NO).
Ibuprofen: Ibuprofen is a well-characterized NSAID that primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Edaravone: Edaravone functions as a potent free radical scavenger, effectively neutralizing harmful reactive oxygen species (ROS) such as peroxyl radicals.[4][5] This antioxidant activity helps to protect cells, particularly neurons, from oxidative damage, which is a key pathological feature in neurodegenerative diseases and ischemic stroke.[5][6]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the compounds discussed in this guide.
1. Anti-inflammatory Activity in LPS-Induced RAW264.7 Macrophages
-
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound-rich extract or Ibuprofen) for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of NO produced is calculated from a standard curve.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
2. Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Source: Purified ovine COX-1 or COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the enzyme converts it to prostaglandin G2 (PGG2) and then to prostaglandin H2 (PGH2). The peroxidase component of the enzyme then reduces PGH2 to PGF2α, and this reaction is monitored colorimetrically.
-
Procedure: The test compound (e.g., Ibuprofen) at various concentrations is incubated with the COX enzyme. The reaction is initiated by adding arachidonic acid. The absorbance is measured over time to determine the rate of reaction.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
3. Lipid Peroxidation Inhibition Assay
-
Sample Preparation: A homogenate of brain tissue from a rat cerebrum is prepared.
-
Induction of Peroxidation: Lipid peroxidation is induced by incubating the brain homogenate.
-
Treatment: The homogenate is treated with various concentrations of the test compound (e.g., Edaravone).
-
Measurement: The extent of lipid peroxidation is typically measured by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.
-
Data Analysis: The IC50 value for the inhibition of lipid peroxidation is determined from the concentration-response curve.
Conclusion and Future Directions
This compound presents a promising profile as a potential therapeutic agent for conditions involving inflammation and oxidative stress. The available data from extracts rich in this compound suggest potent anti-inflammatory effects. However, to establish its role as a viable alternative to existing drugs like Ibuprofen and Edaravone, further research is imperative.
Future studies should focus on:
-
Isolation and Purification: Obtaining pure this compound to accurately determine its specific bioactivities and quantitative efficacy (e.g., IC50 values).
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including its effects on the NF-κB and MAPK pathways.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory and neurodegenerative diseases.
-
Comparative Clinical Trials: Ultimately, well-designed clinical trials will be necessary to compare the therapeutic efficacy and safety of this compound with standard-of-care treatments.
The exploration of natural compounds like this compound holds significant potential for the development of novel therapeutic strategies with potentially improved safety profiles for a range of debilitating diseases. Continued investigation is warranted to fully unlock its therapeutic promise.
References
- 1. ClinPGx [clinpgx.org]
- 2. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pnas.org [pnas.org]
The Structural Dance of a Natural Healer: Unraveling the Structure-Activity Relationship of Mudanpioside J and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of Mudanpioside J, a monoterpene glycoside from the Paeonia genus, and its analogs. While direct SAR studies on this compound are limited, this guide leverages data from closely related paeoniflorin derivatives to illuminate the structural motifs critical for its therapeutic potential, particularly in the realm of anti-inflammatory and neuroprotective activities.
Mudanpiosides, along with the more extensively studied paeoniflorin, are key bioactive components of peonies, plants with a long history in traditional medicine.[1][2] These compounds are characterized by a unique cage-like pinane skeleton, a glycosidic linkage, and various substitutions that significantly influence their pharmacological effects.[3][4][5] This guide will provide a comparative analysis of the bioactivities of these compounds, detail the experimental protocols used for their evaluation, and visualize key experimental and biological pathways.
Comparative Biological Activity of Paeoniflorin Analogs
The anti-inflammatory activity of paeoniflorin and its analogs is a primary focus of research. Modifications to the paeoniflorin scaffold have yielded a range of derivatives with varying potencies in inhibiting key inflammatory mediators. The following table summarizes the inhibitory effects of selected paeoniflorin analogs on nitric oxide (NO) and interleukin-1β (IL-1β) production in vitro, providing valuable insights into the SAR of this class of compounds.[3][4]
| Compound | Modification | NO Inhibition (%) | IL-1β Inhibition (%) |
| Paeoniflorin | Parent Compound | Reference | Reference |
| Analog 1 | Dehydration and rearrangement with specific alcohols | Varies | Varies |
| Analog 2 | Acetylation | Varies | Varies |
| Analog 3 | Deacetylation | Varies | Varies |
| Analog 4 | Debenzoylation | Varies | Varies |
| Compound 29 | Specific structural modification (detailed in source) | Notable Inhibition | Substantial Inhibition |
| Compound 31 | Specific structural modification (detailed in source) | Notable Inhibition | Less significant than 29 |
| Compounds 3, 8, 18, 20, 21, 34, 40 | Various structural modifications | Less significant than 29, 31 | Substantial Inhibition |
Note: This table is a qualitative summary based on findings from studies on paeoniflorin derivatives.[3][4] Quantitative data with specific IC50 values can be found in the cited literature.
From these studies, it is evident that modifications to the glycosyl moiety and the pinane skeleton can significantly impact the anti-inflammatory activity. For instance, certain esterification or hydroxylation patterns can enhance the inhibitory effects on pro-inflammatory cytokines.[6][7][8]
Deciphering the Mechanism: Key Signaling Pathways
The anti-inflammatory effects of paeoniflorin and its analogs are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Figure 1. A simplified diagram of the NF-κB signaling pathway and the putative inhibitory action of this compound and its analogs.
Experimental Protocols: A Closer Look
To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are representative protocols for key experiments used to evaluate the anti-inflammatory activity of this compound and its analogs.
In Vitro Anti-inflammatory Activity Assay
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (this compound or its analogs) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
The general workflow for these in vitro assays is depicted in the following diagram:
References
- 1. Genus Paeonia monoterpene glycosides: A systematic review on their pharmacological activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential and pharmacological insights of total glucosides of paeony in dermatologic diseases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoterpene glycosides with anti-inflammatory activity from Paeoniae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New monoterpene glycosides from the root cortex of Paeonia suffruticosa and their potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mudanpioside J: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of Mudanpioside J, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a chemical compound utilized in research and development.[1] While its chemical, physical, and toxicological properties have not been fully investigated, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore critical.
Hazard Identification and Classification
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: DC Chemicals Safety Data Sheet[1]
Personal Protective Equipment (PPE) and Handling
Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing.
-
Respiratory Protection: A suitable respirator should be used.[1]
Safe handling practices include avoiding inhalation, contact with eyes and skin, and the formation of dust and aerosols.[1] Use should be restricted to areas with appropriate exhaust ventilation.[1] Do not eat, drink, or smoke when using this product.[1]
Spill and Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean the affected area:
-
Ensure Personal Safety: Use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas and ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage.[1] Keep the product away from drains or water courses.[1]
-
Containment and Cleaning:
Disposal Protocol
The primary directive for the disposal of this compound is to avoid release to the environment .[1] All waste containing this compound must be treated as hazardous waste.
Step 1: Waste Collection and Segregation
-
Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Container Management
-
Use a container that is compatible with the chemical and is in good condition.
-
Keep the container tightly sealed when not in use.
-
Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Step 3: Final Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
